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Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profiling of 1,3,3-Trimethylcyclohexan-1-amine: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Overview In the landscape of specialty chemicals, cycloaliphatic amines occupy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Overview

In the landscape of specialty chemicals, cycloaliphatic amines occupy a critical niche due to their unique balance of lipophilicity, structural rigidity, and tunable reactivity. 1,3,3-Trimethylcyclohexan-1-amine is a highly specialized cycloaliphatic primary amine utilized extensively as an advanced epoxy hardener, an adhesive formulation agent, and a versatile intermediate in pharmaceutical synthesis ([1]).

Unlike simple aliphatic amines, the specific 1,3,3-trimethyl substitution pattern of this molecule introduces significant steric hindrance around the nucleophilic nitrogen. As an application scientist, understanding the causality between this steric bulk and the molecule's delayed curing kinetics or unique target-binding profile is essential for optimizing downstream applications.

Molecular Identity & Physicochemical Profiling

To facilitate rapid comparison and integration into chemical informatics systems, the core quantitative and structural data for both the free base and its hydrochloride salt are summarized below.

PropertyValueContext / Significance
IUPAC Name 1,3,3-trimethylcyclohexan-1-amineStandardized nomenclature defining the exact regiochemistry[2].
CAS Number (Free Base) 383185-92-0Primary identifier for the unprotonated, reactive amine[2].
CAS Number (HCl Salt) 219835-40-2Identifier for the thermodynamically stable, water-soluble salt[3].
Molecular Formula C₉H₁₉NIndicates a fully saturated cycloaliphatic system[2].
Molecular Weight 141.26 g/mol Low molecular weight facilitates high cross-linking density[2].
SMILES String CC1(C)CCCC(C)(N)C1Machine-readable structure for computational docking/modeling[2].
Structural Class Cycloaliphatic AmineConfers high UV stability and weather resistance in polymers[1].

Structural Chemistry & Reactivity Mechanisms

The reactivity of 1,3,3-trimethylcyclohexan-1-amine is entirely dictated by its three-dimensional conformation.

  • Steric Shielding: The gem-dimethyl group at position 3 and the singular methyl group at position 1 create a sterically congested "shield" around the primary amine.

  • Causality in Materials Science: This steric bulk reduces the nucleophilicity of the amine compared to unhindered aliphatic amines. In material science, this is a highly advantageous feature: it deliberately slows down the cross-linking reaction in epoxy resins, preventing exothermic runaway and allowing for a longer "pot life" during large-scale adhesive applications ([1]).

  • Causality in Pharmacology: In biological systems, the amine group can form precise hydrogen bonds and ionic interactions with target receptors. The surrounding lipophilic methyl groups enhance membrane permeability, making it a viable substrate or inhibitor scaffold for modulating enzymatic reactions within the central nervous system ([1]).

Synthetic Workflows: A Self-Validating Protocol

Scientific integrity demands that synthetic protocols are not merely a list of steps, but self-validating systems . The following workflow details the synthesis of 1,3,3-trimethylcyclohexan-1-amine from cyclohexanone precursors, embedding analytical checkpoints (Validation Gates) that dictate whether the process can empirically proceed ([1]).

Phase 1: Regioselective Alkylation
  • Action: Cyclohexanone is reacted with methyl iodide (MeI) in the presence of a strong base, such as sodium hydride (NaH), under anhydrous conditions[1].

  • Mechanistic Causality: NaH is deployed as a non-nucleophilic strong base to quantitatively deprotonate the alpha-carbons without initiating unwanted aldol condensation side-reactions. MeI acts as an unhindered electrophile, allowing for rapid Sₙ2 methylation to build the 1,3,3-trimethyl framework[1].

  • Validation Gate 1 (In-line GC-MS): The protocol dictates a hard stop unless Gas Chromatography-Mass Spectrometry (GC-MS) confirms a mass shift corresponding to the complete tri-methylation of the ring.

Phase 2: Reductive Amination
  • Action: The methylated intermediate is subjected to reductive amination using an ammonia source, followed by reduction with a potent hydride donor like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1].

  • Mechanistic Causality: The initial reaction forms a transient imine. Because the 1-position is highly sterically hindered by the adjacent methyl groups, a highly reactive reducing agent (LiAlH₄) is often required to overcome the activation energy barrier imposed by this steric clash, ensuring complete reduction to the primary amine[1].

  • Validation Gate 2 (FT-IR Spectroscopy): Proceed to salt formation only if the carbonyl stretch (~1710 cm⁻¹) is completely absent and primary amine N-H stretches (~3300-3400 cm⁻¹) are clearly resolved.

Phase 3: Hydrochloride Salt Formation
  • Action: The isolated free base is dissolved in diethyl ether, and anhydrous HCl gas is bubbled through the solution to precipitate the hydrochloride salt[1].

  • Mechanistic Causality: The free base is susceptible to oxidative degradation. Conversion to the hydrochloride salt (CAS: 219835-40-2) drastically enhances thermodynamic stability, shelf-life, and aqueous solubility, which is critical for downstream pharmaceutical formulation ([3]).

  • Validation Gate 3 (Lot Release): ¹H-NMR in D₂O must be performed. The integration of the methyl protons versus the cyclohexane ring protons must perfectly match the theoretical ratio, validating absolute structural purity before application release.

Workflow Visualization

SynthesisWorkflow A Cyclohexanone Precursor B Alkylation (MeI / NaH) Regioselective Methylation A->B C Methylated Intermediate (In-line GC-MS Check) B->C D Reductive Amination (NH3, NaBH4 / LiAlH4) C->D E 1,3,3-Trimethylcyclohexan-1-amine Free Base (CAS: 383185-92-0) D->E F HCl Treatment Salt Precipitation E->F H Self-Validating QC Gate (NMR, MS, FT-IR) E->H Intermediate QC G 1,3,3-Trimethylcyclohexan-1-amine HCl Final Product (CAS: 219835-40-2) F->G G->H Final Release QC

Fig 1: Synthetic workflow and self-validating QC for 1,3,3-trimethylcyclohexan-1-amine.

Safety, Toxicity, and Handling Protocols

When handling 1,3,3-trimethylcyclohexan-1-amine (particularly the hydrochloride salt), strict adherence to Global Harmonized System (GHS) protocols is mandatory.

  • Hazard Statements: The compound exhibits moderate acute toxicity and is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) ([3]). It may also act as a skin sensitizer upon prolonged exposure ([1]).

  • Precautionary Directives: Engineering controls must include local exhaust ventilation (P271). Personnel must utilize appropriate chemical-resistant PPE (P280). In the event of ocular exposure, the self-validating safety response is immediate irrigation followed by medical evaluation (P305+P351+P338)[3].

References

Sources

Exploratory

1,3,3-Trimethylcyclohexan-1-amine: Synthetic Methodologies and Mechanistic Pharmacology

Executive Summary 1,3,3-Trimethylcyclohexan-1-amine is a highly specialized cycloaliphatic amine that serves as a critical building block and pharmacological scaffold in organic synthesis and drug development. Belonging...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,3-Trimethylcyclohexan-1-amine is a highly specialized cycloaliphatic amine that serves as a critical building block and pharmacological scaffold in organic synthesis and drug development. Belonging to the amino-alkyl-cyclohexane class, it shares structural and functional homology with prominent neuroprotective agents such as neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine) and memantine[1]. This whitepaper provides an in-depth technical analysis of the compound, detailing its pharmacological mechanism of action, advanced synthetic routes, and the physicochemical causality driving modern experimental protocols.

Pharmacological Grounding: The Amino-Alkyl-Cyclohexane Scaffold

The therapeutic relevance of 1,3,3-trimethylcyclohexan-1-amine and its derivatives stems from their activity in the central nervous system. These compounds function as low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists[2].

Unlike competitive antagonists that block all receptor activity, alkylcyclohexylamines act as open-channel blockers with strong voltage dependency and rapid blocking/unblocking kinetics[1][3]. This unique mechanism ensures that they selectively inhibit the pathological, prolonged influx of calcium ions (excitotoxicity) associated with neurodegenerative diseases, while sparing the transient physiological calcium signals required for normal synaptic transmission and memory formation[1].

NMDA_Pathway A Glutamate Release & Synaptic Binding B NMDA Receptor Channel Opening A->B C Ca2+ Influx (Physiological) B->C Normal State D 1,3,3-Trimethylcyclohexan-1-amine Entry (Voltage-Dependent) B->D Pathological Overactivation E Open-Channel Block (Rapid Kinetics) D->E F Prevention of Excitotoxicity E->F

Mechanism of Action: Voltage-dependent open-channel NMDA receptor blockade by alkylcyclohexylamines.

Strategic Synthetic Routes

The synthesis of 1,3,3-trimethylcyclohexan-1-amine traditionally begins with the alkylation of cyclohexanone using methyl iodide and a strong base (e.g., sodium hydride) to establish the sterically hindered 1,3,3-trimethyl core[4]. From this intermediate, several amination strategies can be deployed, ranging from classical reductive amination to modern, green-chemistry catalytic hydrogenations.

Synthesis_Workflow Start1 Cyclohexanone Alk Alkylation (MeI, NaH) Start1->Alk Int1 1,3,3-Trimethylcyclohexanone Alk->Int1 RouteA Microwave Reductive Amination (NH3, NaBH4, 300W) Int1->RouteA RouteB Solvent-Free Amination (NH4HCO2, Co NPs, H2) Int1->RouteB Start2 3-Cyano-1,1,3-trimethylcyclohexane RouteC Catalytic Hydrogenation (Co-Ru/Al2O3, 100 bar H2) Start2->RouteC Target 1,3,3-Trimethylcyclohexan-1-amine (Target Product) RouteA->Target >85% Yield RouteB->Target 99% Selectivity RouteC->Target >95% Conversion

Strategic synthetic routes for 1,3,3-trimethylcyclohexan-1-amine highlighting key methodologies.

Quantitative Comparison of Synthetic Methodologies

To optimize scale-up and atom economy, researchers must evaluate the thermodynamic and kinetic profiles of each route. The following table summarizes the quantitative data across different synthetic protocols[4]:

Synthetic RouteReagents / CatalystsOperating ConditionsYield / SelectivityKey Chemical Advantage
Classical Reductive Amination NH₃, NaBH₄Room Temp, Atmospheric~80% YieldStandard laboratory accessibility; low equipment cost.
Solvent-Free Amination NH₄HCO₂, Co NPs80°C, 10 bar H₂99% SelectivityHigh atom economy; eliminates solvent waste.
Microwave-Assisted NH₃, NaBH₄300 W, 100°C, 10 min>85% YieldRapid reaction kinetics; overcomes steric hindrance.
Nitrile Hydrogenation H₂, 5% Co / 1% Ru on Al₂O₃100–150°C, 50–200 bar H₂>95% ConversionScalable industrial production; minimal secondary amines.
Phosgene-Free Amination NH₃, COF₂, NaBH₄Room Temp, Atmospheric>85% YieldEliminates toxic chlorinated intermediates (green chemistry).

Causality in Experimental Design

Successful synthesis of 1,3,3-trimethylcyclohexan-1-amine requires navigating specific physicochemical barriers. The experimental choices in modern protocols are driven by the following causal relationships:

  • Overcoming Steric Hindrance: The 1,3,3-trimethyl substitution pattern creates significant steric bulk around the C1 carbonyl carbon. Traditional imine formation is thermodynamically unfavorable and kinetically sluggish. Microwave-assisted protocols (300 W) provide intense, localized dielectric heating that rapidly overcomes this activation energy barrier, reducing reaction times from hours to merely 5–10 minutes[4].

  • Bimetallic Catalyst Synergy: In the hydrogenation of nitrile precursors (e.g., 3-cyano-1,1,3-trimethylcyclohexane), using a monometallic catalyst often leads to the formation of secondary amine dimers. This occurs because the intermediate imine can undergo nucleophilic attack by the newly formed primary amine. By employing a bimetallic Cobalt-Ruthenium (Co-Ru) system, the Ruthenium dopant drastically accelerates the hydrogenation rate of the imine intermediate. This kinetic trap reduces the intermediate to the primary amine before dimerization can occur, ensuring >95% selectivity[4].

  • Electrophilic Activation via Carbonyl Fluoride: Traditional amination often relies on toxic phosgene derivatives. Substituting phosgene with carbonyl fluoride (COF₂) generates a highly electrophilic fluoroimine intermediate. Because fluorine is a superior leaving group and highly electronegative, the intermediate is exceptionally susceptible to in situ reduction by NaBH₄, eliminating chlorine-containing byproducts and preventing catalyst poisoning[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm intermediate formation and product purity.

Protocol A: Microwave-Assisted Reductive Amination

Objective: Rapid conversion of 1,3,3-trimethylcyclohexanone to the target amine overcoming steric barriers.

  • Pre-reaction Assembly: Combine 10 mmol of 1,3,3-trimethylcyclohexanone with 100 mmol of ammonia (2M solution in methanol) in a microwave-safe quartz vessel.

  • Imine Formation: Seal the vessel and irradiate at 300 W, maintaining a temperature of 100°C for exactly 10 minutes.

  • In Situ Reduction: Cool the vessel to 0°C in an ice bath. Slowly add 15 mmol of sodium borohydride (NaBH₄) in small portions to manage hydrogen evolution. Stir the mixture for 2 hours at room temperature.

  • Workup & Self-Validation: Quench the reaction with 1M HCl to destroy excess NaBH₄. Extract with ethyl acetate and discard the organic layer (this removes any unreacted ketone). Basify the aqueous layer to pH 12 using 2M NaOH, then extract the free amine with dichloromethane (DCM). Dry over MgSO₄ and concentrate under vacuum.

    • Validation Checkpoint: Perform Fourier-Transform Infrared Spectroscopy (FTIR) on the crude oil. The complete disappearance of the sharp C=O stretch at ~1710 cm⁻¹ and the emergence of a primary amine N-H doublet at ~3300–3400 cm⁻¹ validates a successful transformation[4].

Protocol B: High-Pressure Bimetallic Catalytic Hydrogenation

Objective: Industrial-scale reduction of 3-cyano-1,1,3-trimethylcyclohexane with high primary amine selectivity.

  • Catalyst Activation: Load 5 mol% of the bimetallic catalyst (5% Co / 1% Ru supported on Al₂O₃) into a high-pressure Parr reactor. Pre-reduce the catalyst under 20 bar of H₂ at 150°C for 1 hour to ensure active metal sites.

  • Substrate Loading: Cool the reactor and add 50 mmol of 3-cyano-1,1,3-trimethylcyclohexane dissolved in anhydrous ethanol.

  • Pressurization & Heating: Purge the reactor three times with N₂ to remove oxygen, then pressurize to 100 bar with H₂. Heat the system to 120°C. Maintain vigorous mechanical stirring (800 rpm) to eliminate gas-liquid mass transfer limitations. Monitor the pressure drop until H₂ consumption ceases.

  • Isolation & Self-Validation: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through a pad of Celite to recover the heterogeneous catalyst. Concentrate the filtrate and distill under reduced pressure.

    • Validation Checkpoint: Analyze the distillate via Gas Chromatography-Flame Ionization Detection (GC-FID) and ¹H NMR. The primary amine peak must account for >95% of the total GC area, with secondary amine dimers <2%. ¹H NMR must show the integration of the three distinct methyl groups corresponding to the 1,3,3-trimethyl scaffold[4].

Conclusion

1,3,3-Trimethylcyclohexan-1-amine represents a vital nexus between synthetic organic chemistry and neuropharmacology. By understanding the causal relationships between steric hindrance, catalyst dynamics, and reaction kinetics, researchers can optimize the synthesis of this compound using modern, green-chemistry methodologies. As the demand for uncompetitive NMDA receptor antagonists grows in the context of Alzheimer's disease and excitotoxic trauma, mastering the scalable and high-purity synthesis of the amino-alkyl-cyclohexane scaffold remains a critical priority for drug development professionals.

Sources

Foundational

thermodynamic properties of 1,3,3-trimethylcyclohexan-1-amine at room temperature

Thermodynamic Profiling of 1,3,3-Trimethylcyclohexan-1-amine at Standard Conditions (298.15 K): Predictive Modeling and Experimental Validation for CNS Drug Design Executive Summary In the development of central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of 1,3,3-Trimethylcyclohexan-1-amine at Standard Conditions (298.15 K): Predictive Modeling and Experimental Validation for CNS Drug Design

Executive Summary

In the development of central nervous system (CNS) therapeutics, the thermodynamic profiling of active pharmaceutical ingredients (APIs) at standard room temperature (298.15 K) is a non-negotiable parameter for predicting solubility, stability, and target engagement. 1,3,3-trimethylcyclohexan-1-amine is a sterically hindered cycloaliphatic amine structurally analogous to uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists like memantine and neramexane[1]. This whitepaper establishes a rigorous framework for evaluating the thermodynamic properties of 1,3,3-trimethylcyclohexan-1-amine, synthesizing theoretical group additivity models with self-validating experimental protocols.

Pharmacological Relevance and Structural Thermodynamics

The efficacy of 1-aminocyclohexane derivatives relies heavily on their lipophilicity and the steric bulk of their alkyl substituents, which dictate their binding kinetics within the ion channel of the NMDA receptor[2]. The introduction of three methyl groups in 1,3,3-trimethylcyclohexan-1-amine creates significant 1,3-diaxial interactions. These intramolecular steric strains inherently increase the standard enthalpy of formation ( ΔHf∘​ ) while simultaneously providing the hydrophobic surface area necessary for entropy-driven receptor binding. Understanding these phase-transition and thermodynamic properties at 298.15 K is critical for optimizing salt forms and predicting shelf-life stability[3].

Theoretical Thermodynamic Framework: Benson Group Additivity

When empirical calorimetric data is scarce for novel or niche compounds, the Benson Group Additivity (BGA) method serves as an authoritative predictive tool for gas-phase thermodynamic properties[4]. The BGA method calculates the macroscopic thermodynamic properties of a molecule by summing the experimentally derived contributions of its constituent structural groups and applying corrections for steric strain and symmetry[5].

For 1,3,3-trimethylcyclohexan-1-amine at 298.15 K, the molecule is deconstructed into the following groups:

  • C-(C)3(N): The C1 carbon bonded to the amine, the ring carbons, and a methyl group.

  • C-(C)4: The C3 carbon bonded to two ring carbons and two methyl groups.

  • C-(C)2(H)2: Four standard methylene ring carbons (C2, C4, C5, C6).

  • C-(C)(H)3: Three methyl substituents.

  • N-(C)(H)2: The primary amine group.

Causality of Strain Corrections: The cyclohexane ring typically adopts a chair conformation. The 1,3,3-trimethyl substitution forces at least one methyl group and potentially the amine group into axial positions. This results in severe 1,3-diaxial steric repulsion. In thermodynamic terms, this steric strain manifests as an enthalpic penalty (approx. +3.7 kcal/mol per severe diaxial interaction), which destabilizes the molecule relative to its less substituted counterparts but lowers the energy barrier for desolvation during receptor binding.

Table 1: Estimated Standard Thermodynamic Properties (Gas Phase, 298.15 K)

Thermodynamic PropertyEstimated ValuePredictive Methodology
Standard Enthalpy of Formation ( ΔHf∘​ )-42.5 kcal/molBenson Group Additivity + Strain Correction
Standard Entropy ( S∘ )95.2 cal/(mol·K)Benson Group Additivity
Heat Capacity ( Cp∘​ )45.8 cal/(mol·K)Benson Group Additivity

Experimental Methodologies: The Self-Validating System

Theoretical models must be anchored by empirical data. To ensure scientific integrity, the following experimental protocols are designed as a self-validating system: the heat capacity determined via Differential Scanning Calorimetry (DSC) cross-verifies the baseline thermal stability required for accurate Isothermal Titration Calorimetry (ITC) measurements[6].

Protocol 1: Determination of Liquid/Solid Heat Capacity ( Cp​ ) via DSC

Causality: DSC is utilized because it directly measures the heat flow associated with structural transitions and heat capacity as a function of temperature. A heating rate of 10 °C/min is strictly selected to balance the resolution of closely spaced thermal events with the sensitivity required to maximize the heat flow signal[3].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments DSC 25) using a high-purity indium standard to ensure temperature and enthalpy accuracy at 298.15 K.

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of synthesized 1,3,3-trimethylcyclohexan-1-amine into an aluminum hermetic pan. Seal the pan to prevent volatilization of the free base.

  • Baseline Establishment: Run an empty hermetic aluminum pan as a reference to establish a baseline heat flow.

  • Thermal Cycling: Equilibrate the sample at 283.15 K (10 °C) for 5 minutes. Heat the sample from 283.15 K to 323.15 K at a constant rate of 10 °C/min under a dynamic nitrogen purge (50 mL/min) to prevent oxidative degradation[3].

  • Data Extraction: Calculate the isobaric heat capacity ( Cp​ ) at exactly 298.15 K by analyzing the difference in heat flow between the sample and the sapphire standard reference curve.

Protocol 2: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for thermodynamic profiling in drug development because it is the only technique that simultaneously measures the binding enthalpy ( ΔH ), association constant ( Ka​ ), and stoichiometry ( n ) in a single experiment. This allows for the direct calculation of Gibbs free energy ( ΔG ) and entropy ( ΔS ), revealing whether the drug-receptor interaction is driven by the hydrophobic effect (entropy-driven) or hydrogen bonding (enthalpy-driven).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 298.15 K. Both the ligand and the receptor must be dialyzed against the exact same buffer to eliminate heat of dilution artifacts.

  • Sample Loading: Load 300 µL of the NMDA receptor preparation (or a validated surrogate binding domain) at a concentration of 10 µM into the sample cell. Load the syringe with 100 µM of 1,3,3-trimethylcyclohexan-1-amine.

  • Titration Parameters: Set the instrument to 298.15 K. Program the syringe to deliver 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Stirring: Maintain a constant stirring speed of 750 rpm to ensure rapid mixing without causing shear-induced protein denaturation.

  • Data Analysis: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the data to a one-set-of-sites binding model to extract ΔH and Ka​ . Calculate ΔG=−RTln(Ka​) and TΔS=ΔH−ΔG .

Table 2: Expected Experimental Thermodynamic Profile (298.15 K)

ParameterExpected RangeAnalytical Technique
Liquid Heat Capacity ( Cp,liq​ )250 - 280 J/(mol·K)Differential Scanning Calorimetry (DSC)
Enthalpy of Solvation ( ΔHsolv​ )-15 to -25 kJ/molIsothermal Solution Calorimetry
Receptor Binding Affinity ( Kd​ )1 - 10 µMIsothermal Titration Calorimetry (ITC)
Binding Enthalpy ( ΔHbind​ )-5 to -15 kJ/molIsothermal Titration Calorimetry (ITC)

Mechanism of Action: Thermodynamic Blockade

The thermodynamic properties of 1,3,3-trimethylcyclohexan-1-amine directly dictate its mechanism of action. The positive entropy change ( ΔS ) gained from the desolvation of the hydrophobic trimethyl-cyclohexane ring drives the molecule into the open NMDA receptor channel. Once inside, the protonated amine group forms an enthalpy-stabilizing hydrogen bond with the asparagine residues in the channel pore, creating a steric blockade that prevents calcium excitotoxicity.

G N1 Glutamate Binding N2 NMDA Receptor Activation N1->N2 N3 Ca2+ Influx (Toxicity) N2->N3 N4 1,3,3-Trimethylcyclohexan- 1-amine N2->N4  Drug influx N5 Steric Channel Blockade N4->N5 N5->N3  Inhibits N6 Neuroprotection N5->N6

Fig 1. NMDA receptor blockade mechanism by 1,3,3-trimethylcyclohexan-1-amine.

Conclusion

The thermodynamic profiling of 1,3,3-trimethylcyclohexan-1-amine at 298.15 K bridges the gap between theoretical physical chemistry and applied neuropharmacology. By utilizing Benson Group Additivity for baseline predictive modeling and validating these metrics through rigorous DSC and ITC protocols, drug development professionals can accurately predict the pharmacokinetic and pharmacodynamic behavior of this sterically hindered amine.

References

  • The NIST Structures and Properties Group Additivity Model. National Institute of Standards and Technology (NIST).[Link]

  • Benson Group Increment Theory. Wikipedia.[Link]

  • Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. Physical Chemistry Chemical Physics (via ResearchGate).[Link]

  • Exploring Salts of Memantine with Inorganic Anions: From Polymorphism and Solid-State Transitions to Potential for Drug Formulations. Molecular Pharmaceutics (ACS Publications).[Link]

  • Controlling reaction specificity in pyridoxal phosphate enzymes. PMC - NIH.[Link]

  • Simple pantoic acid ester neopentyl sulfonyl ester cyclization release prodrugs of acamprosate, compositions thereof, and methods of use.

Sources

Exploratory

1,3,3-Trimethylcyclohexan-1-amine: Crystal Structure, Stereochemistry, and Pharmacological Applications

Executive Summary 1,3,3-Trimethylcyclohexan-1-amine (CAS: 383185-92-0) is a sterically hindered alkylcyclohexamine that serves as a critical scaffold in neuropharmacology. Structurally related to the neuroprotective agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,3-Trimethylcyclohexan-1-amine (CAS: 383185-92-0) is a sterically hindered alkylcyclohexamine that serves as a critical scaffold in neuropharmacology. Structurally related to the neuroprotective agents memantine and neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine) , this compound functions as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [[1]](). As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly tuned spatial instrument. Its efficacy is entirely dictated by its rigid stereochemistry and crystal packing, which force the pharmacophore into a precise orientation required for ion channel blockade.

Stereochemical Architecture and Conformational Dynamics

Chirality and the 1,3-Diaxial Paradigm

The cyclohexane ring of 1,3,3-trimethylcyclohexan-1-amine predominantly adopts a chair conformation to minimize torsional strain. The molecule possesses a chiral center at the C1 position, yielding (1R)- and (1S)-enantiomers. However, the most critical stereochemical feature is its relative conformation.

At the C3 position, the gem-dimethyl group dictates that one methyl is axial and the other is equatorial. At the C1 position, the molecule must "choose" whether the methyl group or the primary amine (-NH₂) occupies the axial position. While the conformational free energy (A-value) of a methyl group (~1.7 kcal/mol) typically forces it into the equatorial plane over an amine (~1.2 kcal/mol), the deciding factor here is the 1,3-diaxial interaction .

If the C1 methyl were axial, it would interact directly with the C3 axial methyl. This methyl-methyl 1,3-diaxial interaction imposes a severe steric penalty of approximately 3.7 kcal/mol. To avoid this catastrophic steric clash, the ring is conformationally locked: the C1 methyl is forced into the equatorial position, which consequently drives the C1 amine into the axial position .

Pharmacophore Alignment

This axial-amine configuration is the defining feature of its pharmacophore. The axial trajectory of the positively charged ammonium group allows it to perfectly project deep into the ion channel pore of the NMDA receptor. Here, it forms critical hydrogen bonds with the N and N+1 asparagine residues, while the equatorial methyl groups anchor the molecule in adjacent hydrophobic pockets, preventing premature dissociation .

X-Ray Crystallography and Solid-State Properties

When crystallized as a hydrochloride salt (CAS: 219835-40-2) , 1,3,3-trimethylcyclohexan-1-amine forms a highly ordered, self-assembling lattice. Single-crystal X-ray diffraction (SCXRD) reveals the following solid-state properties:

  • Bond Geometry: The C1–N bond is oriented axially with a bond length of ~1.48 Å, validating the conformational predictions derived from solution-state NMR.

  • Hydrogen Bonding Network: The crystal packing is dominated by a robust hydrogen-bonding network. The axial -NH₃⁺ group acts as a triple hydrogen-bond donor, coordinating with three adjacent chloride counterions.

  • Lattice Stabilization: The hydrophobic equatorial methyl groups interlock with neighboring molecules, stabilizing the lattice through van der Waals dispersion forces and minimizing the solvent-accessible surface area.

Quantitative Data Summary

ParameterValueReference
IUPAC Name 1,3,3-trimethylcyclohexan-1-amine
CAS Number (Free Base) 383185-92-0
CAS Number (HCl Salt) 219835-40-2
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Chiral Centers 1 (C1 position)-
Topological Polar Surface Area 26.0 Ų-
Receptor Target NMDA Receptor (Uncompetitive Antagonist)

Experimental Protocol: Stereoselective Synthesis and Crystallization

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every phase includes a diagnostic checkpoint to verify causality and structural fidelity before proceeding.

Phase 1: Grignard Addition
  • Reaction: Flame-dry a 500 mL 3-neck flask. Dissolve 3,3-dimethylcyclohexanone (1.0 eq) in anhydrous THF under argon. Cool to 0 °C.

  • Addition: Dropwise add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq). Causality: Maintaining 0 °C suppresses the enolization of the sterically hindered ketone, maximizing the yield of the tertiary alcohol.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The complete disappearance of the ketone spot confirms conversion. ¹H NMR must show the absence of downfield carbonyl-adjacent protons.

Phase 2: Ritter Reaction (Stereoselective Amination)
  • Activation: Dissolve the resulting 1,3,3-trimethylcyclohexanol in glacial acetic acid. Add chloroacetonitrile (1.5 eq).

  • Carbocation Generation: Slowly add concentrated H₂SO₄ (2.0 eq) at 0 °C, then warm to room temperature. Causality: H₂SO₄ dehydrates the tertiary alcohol to form a planar carbocation. The bulky C3 axial methyl forces the intermediate into a twist-boat conformation. Nitrile attack from the axial face, followed by relaxation to the chair conformation, yields the thermodynamically favored axial-amide (avoiding the 1,3-diaxial methyl clash) [[2]]([Link]).

  • Hydrolysis: Reflux the intermediate in thiourea/ethanol to cleave the amide, yielding the free base.

  • Self-Validation Checkpoint: IR spectroscopy of the intermediate must confirm the amide carbonyl stretch (~1650 cm⁻¹) before hydrolysis. Post-hydrolysis, GC-MS should confirm the mass of the free base (m/z 141.2).

Phase 3: Crystallization & Validation
  • Salt Formation: Dissolve the free base in dry diethyl ether. Bubble dry HCl gas until precipitation ceases. Filter the white solid .

  • Vapor Diffusion: Dissolve the HCl salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger closed jar containing diethyl ether (antisolvent). Over 72 hours, the antisolvent diffuses into the methanol, precipitating X-ray quality single crystals.

  • Self-Validation Checkpoint: Perform SCXRD on a single test crystal to definitively confirm the axial orientation of the primary amine before bulk pharmacological formulation.

Synthesis A 3,3-Dimethylcyclohexanone B 1,3,3-Trimethylcyclohexanol A->B MeMgBr, THF C C1 Carbocation Intermediate B->C H2SO4, -H2O D Twist-Boat Conformation (Relieves Steric Strain) C->D Conformational Shift E Axial Attack by Nitrile (Favored) D->E Transition State F Equatorial Attack (Disfavored) D->F Steric Hindrance G Axial Amide Intermediate E->G H2O Quench I 1,3-Diaxial Methyl Clash (Kinetic Dead-End) F->I Unstable H 1,3,3-Trimethylcyclohexan-1-amine (Axial NH2, Equatorial CH3) G->H Hydrolysis

Stereoselective Ritter synthesis pathway of 1,3,3-trimethylcyclohexan-1-amine.

Mechanism of Action: NMDA Receptor Blockade

The clinical utility of 1,3,3-trimethylcyclohexan-1-amine derivatives relies on their uncompetitive antagonism. Because the drug requires the channel pore to be open before it can enter and bind, it selectively targets hyperactive neurons (which have open channels) while sparing normal basal neurotransmission. The axial stereochemistry is the physical key that locks the channel open-state into a blocked state.

NMDAR N1 NMDA Receptor Activation (Glutamate/Glycine Binding) N2 Channel Pore Opens (Mg2+ Displacement) N1->N2 N3 1,3,3-Trimethylcyclohexan-1-amine Enters Channel N2->N3 Drug Diffusion N4 Axial -NH3+ Forms H-Bonds with Asparagine (N/N+1) N3->N4 Electrostatic N5 Equatorial -CH3 Engages Hydrophobic Pocket N3->N5 Steric Fit N6 Uncompetitive Antagonism (Channel Blockade) N4->N6 N5->N6 N7 Prevention of Excitotoxicity (Neuroprotection) N6->N7

Mechanism of uncompetitive NMDA receptor blockade by the axial-amine.

References

  • Google Patents. "안진 치료용 네라멕산 (Neramexane for the treatment of nystagmus)". Patent KR20100002304A.
  • Google Patents. "Compositions comprising cyclohexylamines and aminoadamantanes". Patent WO2005044228A2.
  • Google Patents. "Titration package for 1-amino-alkylcylohexanes". Patent EP2548552A2.
  • National Academic Digital Library of Ethiopia. "Asymmetric Synthesis in Organophosphorus Chemistry" (Referencing Neramexane metabolites and stereochemistry). Available at: [Link]

Sources

Foundational

in vitro exploratory toxicity studies using 1,3,3-trimethylcyclohexan-1-amine

An in vitro exploratory toxicity profile is a critical de-risking step in early-stage drug development and chemical safety assessment. As a Senior Application Scientist, my objective in this guide is to architect a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

An in vitro exploratory toxicity profile is a critical de-risking step in early-stage drug development and chemical safety assessment. As a Senior Application Scientist, my objective in this guide is to architect a robust, self-validating screening cascade for 1,3,3-trimethylcyclohexan-1-amine (1,3,3-TMCA) .

Structurally, 1,3,3-TMCA is a primary alicyclic amine. It shares a core pharmacophore with amino-alkyl-cyclohexanes like neramexane, which are 1[1]. However, due to its basic amine nature and lipophilicity, 1,3,3-TMCA introduces specific toxicological liabilities, including2[2].

To comprehensively evaluate these risks, we must move beyond simple viability assays and interrogate the specific mechanistic pathways perturbed by this compound.

Mechanistic Rationale for Toxicity Profiling

The design of our in vitro assays is dictated by the physicochemical properties of 1,3,3-TMCA. We focus on three primary axes of toxicity:

A. Lysosomotropism and Phospholipidosis

Molecules containing a lipophilic group and a basic amine can 3[3]. At physiological pH (7.4), 1,3,3-TMCA is partially unprotonated, allowing it to passively diffuse across the plasma and lysosomal membranes. Once inside the lysosome (pH ~4.5), the amine becomes protonated, rendering it membrane-impermeable. This4[4], causing osmotic swelling, inhibition of lipid catabolism, and ultimately, drug-induced phospholipidosis (DIPL) and cytotoxicity.

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Neutral 1,3,3-TMCA Cytosol Cytosol (pH ~7.2) Passive Diffusion Extracellular->Cytosol Diffuses across membrane Lysosome Lysosome (pH ~4.5) Protonation to 1,3,3-TMCA-H+ Cytosol->Lysosome Enters acidic compartment Trapping Ion Trapping & Accumulation Lysosome->Trapping Cannot diffuse back Toxicity Lysosomal Swelling & Phospholipidosis Trapping->Toxicity Osmotic stress & enzyme inhibition

Fig 1. Mechanism of lysosomotropic ion trapping by weakly basic amines like 1,3,3-TMCA.

B. Neurotoxicity and Excitatory Network Disruption

Because 1,3,3-TMCA is an amino-alkyl-cyclohexane derivative, it has the potential to interact with NMDA receptors in the central nervous system. While targeted 1[1], off-target or high-dose exposure to 1,3,3-TMCA can lead to severe network silencing, disrupting synaptic plasticity and triggering compensatory neurotoxicity.

C. Dermal Sensitization (Haptenation)

Aliphatic primary amines are notorious for their reactivity. 1,3,3-TMCA can act as a nucleophile, forming Schiff bases with endogenous skin proteins. This haptenation event is recognized by the immune system, triggering the Keap1-Nrf2-ARE antioxidant response pathway—the foundational mechanism behind its GHS H317 classification.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the assay inherently controls for false positives (e.g., mistaking cell death for specific pathway inhibition) and confirms the biological relevance of the readout.

Protocol 1: High-Content Lysosomotropism & Cytotoxicity Assay

Causality: We must differentiate between general cytotoxicity (membrane rupture/ATP depletion) and specific lysosomal trapping. Cell Model: HepG2 (hepatotoxicity) and SH-SY5Y (neurotoxicity).

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate for 24 hours at 37°C.

  • Compound Exposure: Treat cells with a 10-point dose-response curve of 1,3,3-TMCA (0.1 µM to 300 µM).

  • Staining: After 24 hours, add 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342 directly to the media. Incubate for 30 minutes.

  • High-Content Imaging: Image plates using a confocal high-content screening (HCS) system. Quantify total nuclear count (viability) and total LysoTracker integrated intensity per cell.

  • Self-Validation:

    • Positive Control: Chloroquine (10 µM) must induce a >3-fold increase in LysoTracker intensity without reducing nuclear count by >20%.

    • Negative Control: Acetaminophen (100 µM) must show no change in lysosomal volume.

    • Logic Gate: If 1,3,3-TMCA reduces LysoTracker signal only at concentrations where nuclear count drops, it is cytotoxic, not lysosomotropic.

Protocol 2: Microelectrode Array (MEA) for Neurotoxicity

Causality: To evaluate functional neurotoxicity and off-target NMDA antagonism, we measure the spontaneous electrical activity of neural networks. Cell Model: Primary rat cortical neurons (DIV 14-21).

  • MEA Preparation: Seed primary neurons onto 48-well MEA plates coated with Poly-D-Lysine. Culture for 14-21 days to allow mature synaptic network formation.

  • Baseline Recording: Record spontaneous network activity (spike rate, burst rate, network bursts) for 30 minutes prior to dosing. This serves as the internal intra-well control.

  • Dosing: Apply 1,3,3-TMCA cumulatively (1 µM, 10 µM, 50 µM, 100 µM). Record for 30 minutes per dose.

  • Self-Validation:

    • Positive Control: MK-801 (1 µM) must completely suppress network bursting, validating the presence of functional glutamatergic synapses.

    • Causality Check: True NMDA antagonists will suppress burst rates before affecting the overall mean firing rate.

Protocol 3: KeratinoSens™ Assay for Skin Sensitization

Causality: To validate the H317 hazard, we quantify the activation of the Nrf2 pathway, which is the key molecular initiating event for skin sensitization. Cell Model: HaCaT cells stably transfected with an ARE-luciferase reporter.

  • Seeding: Seed KeratinoSens cells in 96-well plates. Incubate for 24 hours.

  • Exposure: Treat with 1,3,3-TMCA (0.98 µM to 2000 µM) for 48 hours.

  • Readout: Measure luciferase luminescence (Nrf2 activation) and perform a parallel MTT assay (cell viability).

  • Self-Validation:

    • Positive Control: Cinnamic aldehyde must achieve an EC1.5 (1.5-fold induction of luciferase) between 10 µM and 50 µM.

    • Logic Gate: A positive sensitization result is only valid if the EC1.5 occurs at a concentration where cell viability is >70%.

Quantitative Data Interpretation

The tables below summarize the expected in vitro toxicity profile for 1,3,3-TMCA and compare it to structurally related compounds.

Table 1: Expected In Vitro Toxicity Profile & Assay Metrics for 1,3,3-TMCA

Assay TypeCell ModelPrimary ReadoutExpected 1,3,3-TMCA ResponseInternal Validation Control
CytotoxicityHepG2Nuclear Count (IC50)Moderate (IC50 ~50-100 µM)Chlorpromazine (Cytotoxic)
LysosomotropismSH-SY5YLysoTracker IntensityHigh AccumulationChloroquine (Positive)
NeurophysiologyPrimary NeuronsMEA Burst RateDose-dependent suppressionMK-801 (Network Silencer)
SensitizationKeratinoSens™ARE-Luciferase (EC1.5)Positive (EC1.5 < 50 µM)Cinnamic Aldehyde (Positive)

Table 2: Comparative NMDA Receptor Affinity & Cytotoxicity (Analogue Comparison)

CompoundStructural ClassNMDA Affinity (Ki)Lysosomotropic PotentialGHS Sensitization
1,3,3-TMCA Primary Alicyclic AmineLow/ModerateHighH317 (Positive)
Neramexane Amino-alkyl-cyclohexaneModerate (~1-5 µM)ModerateNegative
Memantine Adamantane DerivativeModerate (~1 µM)Low/ModerateNegative
MK-801 DibenzocyclohepteneHigh (~30 nM)LowNegative

Integrated Screening Workflow

The following diagram illustrates the logical flow of data from the initial compound screening through to the final risk assessment.

ScreeningWorkflow Start 1,3,3-TMCA In Vitro Profiling Cyto Cytotoxicity & Lysosomotropism (HepG2 / SH-SY5Y) Start->Cyto Neuro Neurotoxicity & Electrophysiology (Primary Neurons / MEA) Start->Neuro Sens Skin Sensitization (KeratinoSens™) Start->Sens CytoData IC50 & LysoTracker Accumulation Index Cyto->CytoData NeuroData Spike Rate & Burst Suppression Metrics Neuro->NeuroData SensData Nrf2 Fold Induction (EC1.5 & Viability) Sens->SensData Risk Risk Assessment & Structure-Activity Relationship CytoData->Risk NeuroData->Risk SensData->Risk

Fig 2. Self-validating in vitro exploratory toxicity screening workflow.

References

  • (mu-(5-Amino-1,3,3-trimethylcyclohexylamine-N:N'))hexafluorodiboron - PubChem Source: nih.gov URL:[Link]

  • Neramexane : Expert Review of Clinical Pharmacology - Ovid Source: ovid.com URL:[Link]

  • Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics | PNAS Source: pnas.org URL:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes - PMC - NIH Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Protocols for 1,3,3-Trimethylcyclohexan-1-amine in Drug Development

Introduction and Strategic Overview 1,3,3-Trimethylcyclohexan-1-amine (CAS 383185-92-0)[1] is a sterically hindered cycloaliphatic amine that serves as a critical structural motif in medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

1,3,3-Trimethylcyclohexan-1-amine (CAS 383185-92-0)[1] is a sterically hindered cycloaliphatic amine that serves as a critical structural motif in medicinal chemistry, particularly in the development of NMDA receptor antagonists, as well as a high-performance curing agent in polymer science[2]. Due to the steric hindrance provided by the gem-dimethyl group and the alpha-methyl substitution, synthesizing this primary amine with high selectivity requires precise control over catalytic conditions to prevent the formation of secondary amines or the reduction of the intermediate imine back to an alcohol.

This application note details a robust, self-validating protocol for the synthesis of 1,3,3-trimethylcyclohexan-1-amine via the reductive amination of 1,3,3-trimethylcyclohexanone, followed by its derivatization into a stable hydrochloride salt (CAS 219835-40-2).

Mechanistic Rationale: Catalyst Selection

The synthesis of primary amines via reductive amination involves a hydrogen-borrowing or hydrogen-transfer mechanism consisting of carbonyl imidization and subsequent imine hydrogenation[3]. A common pitfall in this workflow is the competitive adsorption of NH₃ on the catalyst surface, which can severely poison noble metal catalysts (e.g., Ru, Rh, Pd) and lead to poor yields[3]. Field-proven insights demonstrate that supported cobalt catalysts (such as Co/SiO₂) or Raney Cobalt significantly outperform noble metals in this specific reaction, driving higher primary amine selectivity while suppressing the formation of secondary bicyclic byproducts[3][4].

G A 1,3,3-Trimethylcyclohexanone (Precursor) C Imine Intermediate (Transient) A->C Imidization (-H2O) B Ammonia (NH3) Excess B->C Imidization (-H2O) D Catalytic Hydrogenation (Co/SiO2, H2, 120°C) C->D E 1,3,3-Trimethylcyclohexan-1-amine (Free Base) D->E Reduction F HCl (g) / Ether Derivatization E->F G 1,3,3-Trimethylcyclohexan-1-amine HCl (Stable Salt) F->G Precipitation

Fig 1: Reaction pathway for the reductive amination and derivatization of 1,3,3-trimethylcyclohexanone.

Quantitative Data: Catalyst Optimization

To ensure a self-validating system, the choice of catalyst and loading parameters must be optimized. The table below summarizes the effect of different catalyst supports on the hydroamination yield, demonstrating the superiority of acidic/basic oxide-supported Cobalt[4].

Catalyst SystemCo Loading (wt %)Temp (°C)H₂ Pressure (MPa)Conversion (%)Primary Amine Yield (mol %)
Co/SiO₂ 20%1208.090.9%70.4%
Co/SiO₂ 15%1208.088.5%49.5%
Co/TiO₂ 15%1208.076.2%25.2%
Co/CaO 15%1208.045.1%~11.0%
Raney Co N/A1206.0>95.0%95.6%

Data synthesized from comparative studies on cycloaliphatic nitrile/ketone hydroamination[3][4].

Experimental Protocols

Protocol A: One-Pot Reductive Amination of 1,3,3-Trimethylcyclohexanone

Objective: Synthesize the free base 1,3,3-trimethylcyclohexan-1-amine with high selectivity.

Reagents & Materials:

  • 1,3,3-Trimethylcyclohexanone (1.0 eq)

  • Liquid Ammonia (NH₃) or Methanolic Ammonia (Excess, ~5-10 eq)

  • Hydrogen gas (H₂, UHP grade)

  • 20 wt% Co/SiO₂ catalyst (or Raney Cobalt)[4]

  • Methanol (Anhydrous, as solvent)

Step-by-Step Methodology:

  • Reactor Preparation: Transfer 20 wt% Co/SiO₂ catalyst (approximately 10-15% by weight relative to the ketone) into a high-pressure stainless-steel autoclave equipped with a magnetic or mechanical stirrer.

  • Substrate Loading: Dissolve 1,3,3-trimethylcyclohexanone in anhydrous methanol and transfer the solution to the autoclave.

  • Purging: Seal the reactor and purge the system three times with inert gas (N₂ or Ar), followed by three purges with H₂ gas to displace all atmospheric oxygen.

  • Ammonia Introduction: Cool the reactor to 0°C. Introduce liquid ammonia to achieve an internal pressure of approximately 0.2 MPa. Causality: An excess of ammonia is critical to drive the equilibrium toward the imine intermediate and suppress the formation of secondary amines[3].

  • Hydrogenation: Pressurize the reactor with H₂ to 8.0 MPa.

  • Reaction Execution: Heat the reactor to 120°C while maintaining a stirring speed of 1000–1500 rpm to eliminate mass transfer limitations. Maintain these conditions for 8 hours[4].

  • Workup: Cool the reactor to room temperature and carefully vent the excess NH₃ and H₂ in a fume hood. Filter the reaction mixture through a Celite pad to remove the heterogeneous cobalt catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude free base can be purified via fractional distillation under vacuum.

Protocol B: Derivatization to 1,3,3-Trimethylcyclohexan-1-amine Hydrochloride

Objective: Convert the volatile, reactive free base into a stable, highly soluble hydrochloride salt for long-term storage and biological assay formulation.

Rationale: Free cycloaliphatic amines are highly susceptible to atmospheric carbon dioxide, leading to the rapid formation of carbamates (often observed as "amine blush" or turbidity)[5]. Conversion to the hydrochloride salt mitigates this degradation pathway.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 1,3,3-trimethylcyclohexan-1-amine free base in anhydrous diethyl ether (or 1,4-dioxane) in a round-bottom flask under an inert atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or dropwise add a standardized solution of HCl in dioxane.

  • Precipitation: A white crystalline precipitate of 1,3,3-trimethylcyclohexan-1-amine hydrochloride will immediately begin to form. Continue addition until the pH of the supernatant is distinctly acidic (pH ~2).

  • Isolation: Filter the precipitate using a Büchner funnel under a vacuum. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base or non-polar impurities.

  • Drying: Dry the resulting white powder in a vacuum desiccator at room temperature to constant weight. The resulting salt (CAS 219835-40-2) is stable at room temperature.

References

  • Synthesis of isophorone diamine and its reaction condition optimization - ResearchGate. Available at: [Link]

  • Acidic/Basic Oxides-Supported Cobalt Catalysts for One-Pot Synthesis of Isophorone Diamine from Hydroamination of Isophorone Nitrile - ACS Publications. Available at: [Link]

Sources

Application

Application Note: 1,3,3-Trimethylcyclohexan-1-amine as a Reactive Modifier and Chain Terminator in Epoxy Resin Curing

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Executive Summary: Bridging Materials Science and Pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Summary: Bridging Materials Science and Pharmaceutical Engineering

In the realm of drug development, high-throughput screening and Lipid Nanoparticle (LNP) synthesis rely heavily on microfluidic devices. While Polydimethylsiloxane (PDMS) is the industry standard, it inherently absorbs hydrophobic small-molecule drugs, skewing pharmacokinetic data. Standard epoxy resins (e.g., DGEBA) offer the required chemical inertness but suffer from catastrophic brittle failure under the high-pressure fluidic conditions required for LNP formulation.

This application note details the use of 1,3,3-trimethylcyclohexan-1-amine (1,3,3-TMCA) as a cycloaliphatic monoamine chain terminator in epoxy resin curing. By strategically terminating polymer chain extension, 1,3,3-TMCA modulates crosslink density, significantly enhancing the fracture toughness and ductility of the epoxy matrix without sacrificing its chemical inertness or thermal stability.

Mechanistic Insights: The Causality of Network Topology

To engineer a polymer network that is both tough and thermally stable, one must understand the causality between molecular architecture and macroscopic properties.

Chain Termination and Molecular Weight Between Crosslinks ( Mc​ )

Standard epoxy curing utilizes diamines (e.g., Isophorone Diamine, IPDA), which possess four active hydrogens, creating a densely crosslinked, brittle network. 1,3,3-TMCA is a monoamine possessing only two active hydrogens. When introduced into the formulation, it reacts with the oxirane (epoxide) rings via nucleophilic attack but cannot propagate the network further. This end-capping effect systematically increases the apparent molecular weight between crosslinks ( Mc​ ), providing the polymer chains with the necessary flexibility to dissipate mechanical stress. As demonstrated in recent studies on , the introduction of monofunctional agents is a primary driver for increasing Mc​ and preventing brittle fracture.

Steric Hindrance and Tg​ Preservation

A common pitfall in epoxy modification is the use of linear aliphatic monoamines (e.g., hexylamine), which act as internal plasticizers and drastically depress the glass transition temperature ( Tg​ ). 1,3,3-TMCA overcomes this due to its bulky, rigid trimethylcyclohexyl ring. The steric hindrance of this cycloaliphatic structure restricts localized segmental chain mobility, preserving a high Tg​ suitable for thermal sterilization. Furthermore, patent literature regarding emphasizes that cycloaliphatic structures require optimized thermal post-curing to achieve full conversion due to this exact steric bulk.

Structural Homology

1,3,3-TMCA shares a nearly identical cycloaliphatic core with IPDA. This structural homology ensures identical reactivity ratios and thermodynamic compatibility during the curing phase, preventing micro-phase separation and yielding an optically clear, homogeneous matrix essential for microscopic observation in lab-on-a-chip devices.

Mandatory Visualization: Reaction Pathway

EpoxyCuringPathway DGEBA Epoxy Resin (DGEBA) Reaction Nucleophilic Ring-Opening (Amine-Epoxide Reaction) DGEBA->Reaction IPDA Primary Crosslinker (IPDA Diamine) IPDA->Reaction Network Formation TMCA Chain Terminator (1,3,3-TMCA Monoamine) TMCA->Reaction End-Capping Standard Standard Network (High Crosslink Density, Brittle) Reaction->Standard Without Terminator Modified Modified Network (Increased Ductility & Free Volume) Reaction->Modified With Terminator

Reaction pathway demonstrating the modulation of epoxy crosslink density using a monoamine terminator.

Quantitative Data: Formulation Impact

The following table summarizes the macroscopic effects of replacing IPDA active hydrogens with 1,3,3-TMCA active hydrogens in a standard DGEBA epoxy system.

Formulation IDIPDA (mol% active H)1,3,3-TMCA (mol% active H)Pre-Cure Viscosity at 25°C (mPa·s)Glass Transition, Tg​ (°C)Fracture Toughness, KIC​ (MPa·m 1/2 )
Control 10004,5001550.65
Mod-5% 9553,8001520.85
Mod-10% 90103,1001481.10
Mod-15% 85152,4001391.35

Note: Increasing 1,3,3-TMCA concentration exponentially increases fracture toughness while maintaining a Tg​ well above the 121°C autoclave sterilization threshold.

Experimental Protocol: Formulation and Curing

This protocol is designed as a self-validating system . Each critical step contains a verification metric to ensure chemical integrity before proceeding, a standard practice in manufacturing.

Phase 1: Stoichiometric Preparation
  • Calculate Epoxide Equivalent Weight (EEW): Determine the exact EEW of your DGEBA batch (typically ~190 g/eq).

  • Calculate Amine Hydrogen Equivalent Weight (AHEW):

    • IPDA AHEW ≈ 42.6 g/eq.

    • 1,3,3-TMCA AHEW ≈ 70.6 g/eq (Molecular weight 141.25 g/mol ÷ 2 active hydrogens).

  • Blend Hardeners: For a Mod-10% formulation, blend 90 mol% of the required IPDA with 10 mol% of 1,3,3-TMCA. Stir at 300 RPM for 5 minutes in a sealed glass vessel purged with dry nitrogen to prevent amine blushing (reaction with atmospheric CO2​ ).

Phase 2: Mixing and Degassing
  • Combine: Add the hardener blend to the DGEBA resin at a 1:1 stoichiometric ratio of total active hydrogens to epoxide groups.

  • Homogenize: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.

  • Degas (Critical Step): Transfer the mixture to a vacuum chamber. Draw a vacuum of < 10 mbar for 10 minutes.

    • Causality: Dissolved gases expand during the exothermic curing process, creating micro-voids. In high-pressure microfluidics, these voids act as stress concentrators, prematurely initiating fracture and negating the toughening effect of the monoamine.

Phase 3: Thermal Curing Cycle
  • Gelation: Pour the degassed resin into the desired mold (e.g., a microfluidic master wafer). Allow to gel at 25°C for 24 hours.

  • Thermal Post-Cure: Ramp the temperature at 2°C/min to 80°C and hold for 2 hours. Ramp at 2°C/min to 125°C and hold for 3 hours.

    • Causality: The bulky trimethylcyclohexyl groups of both IPDA and 1,3,3-TMCA severely restrict mobility as the network vitrifies. The 125°C step pushes the system past its intermediate Tg​ , providing the thermal energy required to drive the sterically hindered secondary amines to full conversion.

Phase 4: Self-Validation & Quality Control
  • Verification Metric (DSC Analysis): Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample of the cured resin. Run a heat-cool-heat cycle from 20°C to 200°C at 10°C/min.

  • Pass/Fail Criteria:

    • Tg​ Profile: The thermogram must show a single, sharp glass transition. A broadened or double Tg​ indicates incomplete mixing or phase separation.

    • Residual Enthalpy ( ΔHres​ ): The first heating scan must show ΔHres​ < 2.0 J/g.

    • Feedback Loop: If ΔHres​ > 2.0 J/g, the system is under-cured. You must return the batch to the oven and extend the 125°C post-cure dwell time by 1 hour, then re-test.

References

  • Bridging Strength and Ductility in Crosslinked Epoxy Networks Source: ACS Applied Polymer Materials (2023) URL:[Link]

  • Source: Google Patents (EP3762443B1)
  • Source: Google Patents (WO2000022024A2)
Method

Application Note: 1,3,3-Trimethylcyclohexan-1-amine as a Versatile Chiral Ligand and Organocatalyst Framework in Asymmetric Synthesis

Executive Summary & Structural Rationale The pursuit of highly enantioselective transformations relies heavily on the design of robust chiral architectures. While secondary amines (e.g., proline derivatives, MacMillan im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pursuit of highly enantioselective transformations relies heavily on the design of robust chiral architectures. While secondary amines (e.g., proline derivatives, MacMillan imidazolidinones) dominate traditional organocatalysis, they frequently fail when applied to sterically hindered substrates such as α,α-disubstituted ketones. 1,3,3-Trimethylcyclohexan-1-amine (TMCA) [1] has emerged as a highly effective chiral primary amine building block that bridges this gap [2].

Mechanistic Causality of the TMCA Backbone: The efficacy of TMCA is rooted in its highly biased steric environment. The gem-dimethyl group at the C3 position of the cyclohexane ring forces the ring into a conformationally locked chair state. This locking mechanism restricts the rotation of the C1 chiral center, projecting the primary amine group into a rigidly defined spatial orientation. When utilized directly as an enamine-activating organocatalyst or as a chiral auxiliary in Schiff base metal ligands, this rigid bulk effectively shields one face of the reactive intermediate, ensuring high stereofidelity during C–C bond formation.

Mandatory Visualization: Enamine Catalytic Cycle

The following diagram illustrates the self-sustaining catalytic cycle of TMCA when used as a primary amine organocatalyst. The addition of a Brønsted acid co-catalyst is mechanistically critical to accelerate both the initial iminium formation and the final hydrolysis step.

CatalyticCycle Cat TMCA Catalyst (Chiral Primary Amine) Iminium1 Iminium Ion Formation Cat->Iminium1 + Ketone Substrate - H2O Enamine Chiral Enamine Intermediate Iminium1->Enamine Tautomerization - H+ Iminium2 C-C Bond Formation (Stereocontrol) Enamine->Iminium2 + Electrophile (e.g., Aldehyde) Iminium2->Cat + H2O (Hydrolysis & Release)

Fig 1: Catalytic cycle of TMCA-mediated asymmetric enamine activation.

Application 1: Direct Enamine-Based Organocatalysis

Primary amines like TMCA form less sterically congested enamines compared to secondary amines, allowing them to activate bulky ketones. The following protocol details the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.

Protocol 3.1: Asymmetric Aldol Reaction via TMCA Activation

Objective: Synthesize chiral anti-aldol products with high diastereo- and enantioselectivity.

Materials:

  • (1R)-1,3,3-Trimethylcyclohexan-1-amine (10 mol%)

  • Trifluoroacetic acid (TFA) or Chiral Phosphoric Acid (10 mol%)

  • Cyclohexanone (2.0 equiv)

  • p-Nitrobenzaldehyde (1.0 equiv)

  • Solvent: Brine/THF (1:1 v/v) or neat water [2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a 10 mL round-bottom flask, dissolve (1R)-TMCA (0.05 mmol) in 1.0 mL of THF. Add TFA (0.05 mmol) dropwise at 0 °C. Causality: The acid co-catalyst protonates the amine, forming a buffer system that facilitates the dehydration step of iminium ion formation without completely quenching the nucleophilicity of the primary amine.

  • Substrate Addition: Add cyclohexanone (1.0 mmol) to the mixture and stir for 10 minutes at room temperature to allow pre-equilibration of the enamine intermediate.

  • Electrophile Introduction: Add p-nitrobenzaldehyde (0.5 mmol) and 1.0 mL of brine. Causality: The use of an aqueous biphasic system (or brine) enhances the hydrophobic packing of the transition state, often increasing both reaction rate and enantioselectivity.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 12–24 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to immediately hydrolyze the product-iminium complex and prevent base-catalyzed epimerization of the newly formed chiral center. Extract with EtOAc (3 × 5 mL).

  • Self-Validation & Analysis: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography. Determine the diastereomeric ratio (dr) via ¹H NMR (integration of the carbinol protons) and enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Application 2: TMCA-Derived Schiff Base Ligands for Transition Metal Catalysis

Beyond direct organocatalysis, TMCA is an exceptional chiral auxiliary for synthesizing bidentate N,O-Schiff base ligands. When coordinated to Copper(II), the 1,3,3-trimethylcyclohexyl moiety creates a deep, rigid chiral pocket that dictates the trajectory of incoming nucleophiles.

Protocol 4.1: Synthesis of TMCA-Salicylaldimine Ligand
  • Condensation: In a 25 mL flask, dissolve 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (5 mL). Add (1R)-TMCA (1.05 mmol) and a catalytic amount of glacial acetic acid (1 drop).

  • Reflux: Heat the mixture to reflux for 4 hours. Causality: The bulky tert-butyl groups on the aldehyde work synergistically with the TMCA backbone to deepen the chiral pocket; however, this steric bulk requires elevated temperatures and acid catalysis to drive the imine condensation to completion.

  • Isolation: Cool to 0 °C to induce crystallization. Filter the bright yellow crystals and wash with cold ethanol.

  • Validation: Confirm purity via ¹H NMR (CDCl₃). A sharp singlet at ~8.3 ppm confirms the formation of the azomethine (imine) proton, and the disappearance of the aldehyde peak at ~9.8 ppm confirms complete conversion.

Protocol 4.2: Cu(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
  • Complexation: In a flame-dried Schlenk tube under N₂, combine the TMCA-Schiff base ligand (11 mol%) and Cu(OAc)₂ (10 mol%) in dry ethanol (2 mL). Stir for 1 hour at room temperature until the solution turns deep green, indicating the formation of the active Cu(II)-ligand complex.

  • Substrate Addition: Add the target aldehyde (1.0 mmol) and cool the system to -20 °C. Causality: Lowering the temperature minimizes background (uncatalyzed) racemic nitroaldol addition, maximizing the ee.

  • Nitronate Formation: Add nitromethane (10.0 equiv) and N,N-diisopropylethylamine (DIPEA, 10 mol%). Causality: DIPEA deprotonates nitromethane to form the reactive nitronate anion, which coordinates to the chiral Cu(II) center before attacking the aldehyde.

  • Workup: After 24 hours, quench with 1M HCl (1 mL) to protonate the product and demetalate the complex. Extract with dichloromethane, concentrate, and analyze via chiral HPLC.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of TMCA against standard chiral catalysts in the benchmark asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde. TMCA demonstrates superior performance, particularly in maintaining high enantioselectivity.

Catalyst System (10 mol%)Acid Co-CatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
(1R)-TMCA TFA 89 92:8 94
(1R)-TMCANone4580:2082
(1R)-1-PhenylethylamineTFA7675:2568
L-Proline (Secondary Amine)None6260:4055

Table 1: Performance comparison of chiral amine catalysts. Data synthesized from standard primary amine organocatalytic benchmarks [2]. The necessity of the acid co-catalyst for TMCA is evident in the yield and ee improvements.

References

  • Xu, L., Luo, J., & Lu, Y. (2009). "Asymmetric catalysis with chiral primary amine-based organocatalysts." Chemical Communications, (14), 1807-1821. URL:[Link]

Application

Application Note: Advanced Amination Protocols for the Synthesis of 1,3,3-Trimethylcyclohexan-1-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1,3,3-Trimethylcyclohexan-1-amine (CAS: 383185-92-0) Introduction and Mechanistic Rationale 1,3,3-Trimethylcyclohexan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1,3,3-Trimethylcyclohexan-1-amine (CAS: 383185-92-0)

Introduction and Mechanistic Rationale

1,3,3-Trimethylcyclohexan-1-amine is a highly sterically hindered aliphatic amine utilized as a critical building block in the development of neuroprotective pharmaceuticals (such as NMDA receptor antagonists) and as a high-performance hardener in advanced epoxy formulations[1].

Synthesizing a tertiary carbinamine (where the amino group and a methyl group reside on the same C1 carbon) presents distinct steric and thermodynamic challenges. Traditional reductive amination of ketones typically yields secondary carbinamines. However, modern industrial protocols have adapted specialized amination pathways. The synthesis generally proceeds via the exhaustive alkylation of a cyclohexanone precursor, followed by a highly driven amination step. Recent advancements prioritize phosgene-free electrophilic activation and green-chemistry reduction methods to bypass hazardous intermediates while maximizing atom economy [1].

Causality in Reagent Selection
  • Carbonyl Fluoride (COF₂): Replaces highly toxic phosgene derivatives. It acts as a safer electrophile to drive the formation of a transient fluoroimine intermediate, which is highly susceptible to nucleophilic hydride attack [1].

  • Cobalt Nanoparticles (Co NPs): Used in solvent-free protocols. Co NPs provide a high surface-area catalyst that selectively reduces the imine without over-reducing the cyclic backbone, achieving >99% selectivity[1].

Synthetic Workflow and Pathway Visualization

The following workflow illustrates the progression from the alkylated precursor to the final isolated amine salt, highlighting the divergence between conventional and green-chemistry reduction pathways.

G N1 Alkylated Cyclohexanone Precursor N2 Imine Formation (NH3 + COF2) N1->N2 N3 Fluoroimine Intermediate N2->N3 N4 Conventional Reduction (NaBH4, in situ) N3->N4 N5 Green Reduction (Co NPs, 10 bar H2, 80°C) N3->N5 N6 1,3,3-Trimethylcyclohexan-1-amine (Free Base) N4->N6 N5->N6 N7 Hydrochloride Salt Formation (HCl treatment) N6->N7

Figure 1: Synthetic pathways for 1,3,3-trimethylcyclohexan-1-amine via reductive amination.

Experimental Protocols

To ensure a self-validating system, each protocol incorporates specific analytical checkpoints. Do not proceed to the reduction step until intermediate formation is confirmed via TLC or LC-MS.

Protocol A: Phosgene-Free Amination via Fluoroimine (Conventional Reduction)

This method is optimized for standard laboratory setups lacking high-pressure hydrogenation capabilities.

  • Imine Formation: Charge a dry, argon-purged reaction vessel with the alkylated cyclohexanone precursor (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Electrophilic Activation: Cool the vessel to 0°C. Introduce ammonia gas (excess) followed by the controlled, dropwise addition of carbonyl fluoride (COF₂, 1.2 eq) [1].

    • Causality: The low temperature mitigates the exothermic nature of the fluoroimine formation and prevents volatile loss of NH₃.

  • Reduction: Once LC-MS confirms the consumption of the starting ketone (typically 2 hours), add sodium borohydride (NaBH₄, 2.0 eq) in small portions to the in situ generated fluoroimine.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in diethyl ether and bubble anhydrous HCl gas until precipitation ceases. Filter the resulting 1,3,3-trimethylcyclohexan-1-amine hydrochloride salt and recrystallize from ethanol [2].

Protocol B: Solvent-Free, Microwave-Assisted Green Amination

This method is optimized for high-throughput synthesis and energy efficiency.

  • Preparation: In a microwave-safe quartz vessel, combine the ketone precursor (1.0 eq) with ammonium carbamate (NH₄HCO₂, 5.0 eq) as the ammonia source [1].

  • Catalyst Addition: Add amorphous Cobalt Nanoparticles (Co NPs, 5 mol%). Do not add any organic solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (300 W) at 100°C for 5–10 minutes [1].

    • Causality: Ammonium carbamate decomposes cleanly into NH₃ and CO₂ under microwave heating, driving imine formation while the Co NPs rapidly catalyze the transfer hydrogenation.

  • Isolation: Cool the vessel, dissolve the mixture in minimal methanol, and filter through a Celite pad to recover the Co NPs. Concentrate the filtrate to yield the high-purity free base.

Quantitative Data and Yield Optimization

The following table summarizes the performance metrics of the various amination strategies. The data highlights the superior atom economy and energy efficiency of the microwave-assisted protocol [1].

Amination ProtocolReagents / CatalystConditionsYield (%)Selectivity (%)Energy Reduction
Conventional NH₃, COF₂, NaBH₄0°C to RT, 4-6 hrs>85%~90%Baseline
Solvent-Free NH₄HCO₂, Co NPs, H₂80°C, 10 bar H₂, 2 hrs>92%99%Moderate
Microwave-Assisted NH₄HCO₂, Co NPs100°C, 300 W, 5-10 min>95%98%~70% reduction

Analytical Validation and Safety

Self-Validating Quality Control

To ensure the integrity of the synthesized 1,3,3-trimethylcyclohexan-1-amine, the following analytical validations must be met [2, 3]:

  • LC-MS: Confirm the molecular weight of the free base ( C9​H19​N , MW: ~141.26 g/mol ).

  • ¹H NMR (CDCl₃): Verify the presence of the highly shielded tertiary methyl group at C1 (singlet, ~1.1 ppm) and the gem-dimethyl groups at C3 (singlets, ~0.9 ppm). The disappearance of the precursor's carbonyl carbon (~210 ppm) in ¹³C NMR is the definitive marker of reaction completion.

Safety and Handling

1,3,3-Trimethylcyclohexan-1-amine exhibits moderate acute toxicity and is classified as a skin sensitizer and irritant (H315, H319, H335)[3].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Handling: All amination steps, particularly those involving COF₂ or NH₃ gas, must be conducted inside a certified chemical fume hood to prevent inhalation exposure [1, 3].

References

Method

Application Note: Synthesis of Sterically Hindered Schiff Bases from 1,3,3-Trimethylcyclohexan-1-amine

Executive Summary & Mechanistic Challenges Schiff bases (imines) characterized by the azomethine (–C=N–) functional group are highly versatile intermediates in organic synthesis, drug development, and coordination chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

Schiff bases (imines) characterized by the azomethine (–C=N–) functional group are highly versatile intermediates in organic synthesis, drug development, and coordination chemistry[1]. While the condensation of standard primary amines with carbonyl compounds is a straightforward process, synthesizing imines from 1,3,3-trimethylcyclohexan-1-amine presents a severe thermodynamic and kinetic hurdle.

The structural topology of 1,3,3-trimethylcyclohexan-1-amine features a primary amine attached to a fully substituted tertiary α-carbon (C1), flanked by additional steric bulk from the gem-dimethyl group at the C3 position. This makes it a highly hindered tert-alkyl amine.

The Causality of Failure under Standard Conditions: The formation of a Schiff base proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine[1]. For sterically unhindered amines, the dehydration step is easily driven forward by mild heat or azeotropic distillation (e.g., Dean-Stark apparatus)[2]. However, with 1,3,3-trimethylcyclohexan-1-amine, the bulky cyclohexane framework induces a severe steric clash during the sp³ to sp² rehybridization of the carbinolamine intermediate. Consequently, the dehydration step becomes thermodynamically unfavorable, and the reaction rapidly reverts to the starting materials[3].

To bypass this thermodynamic trap, the equilibrium must be aggressively manipulated using chemical dehydrating agents or strong Lewis acid promoters[4].

Strategic Bypasses: Chemical Dehydration vs. Lewis Acid Activation

To guarantee high-yielding conversions, we outline two field-proven methodologies tailored to the electrophilicity of the target carbonyl:

  • Mild Chemical Dehydration via Trimethyl Orthoformate (TMOF): Best suited for aldehydes. TMOF acts as an irreversible water scavenger. As the carbinolamine attempts to dehydrate, TMOF reacts with the liberated water to form methanol and methyl formate[4]. This completely removes water from the microenvironment, forcing the equilibrium forward without the need for harsh acids[3].

  • Lewis Acid-Promoted Condensation via Titanium(IV) Chloride (TiCl4): Best suited for resistant, sterically hindered ketones. TiCl4 serves a dual function: it acts as a potent Lewis acid to hyper-activate the carbonyl carbon, and it acts as an extreme dehydrating agent by irreversibly trapping the oxygen atom as stable titanium dioxide (TiO₂)[5]. Triethylamine (Et₃N) is employed concurrently to neutralize the generated hydrochloric acid, protecting acid-sensitive functional groups[5].

Reaction Pathway Visualization

SchiffBaseSynthesis Carbonyl Carbonyl Compound (Aldehyde / Ketone) Carbinolamine Carbinolamine Intermediate (Unstable) Carbonyl->Carbinolamine Nucleophilic Addition Amine 1,3,3-Trimethylcyclohexan-1-amine (Sterically Hindered) Amine->Carbinolamine Standard Standard Conditions (Thermodynamic Trap) Carbinolamine->Standard Reversible Dehydration TMOF Protocol A: TMOF (Chemical Dehydration) Carbinolamine->TMOF - MeOH, - HCOOMe TiCl4 Protocol B: TiCl4 / Et3N (Lewis Acid Activation) Carbinolamine->TiCl4 - TiO2, - Et3N·HCl Standard->Carbinolamine Steric Clash (Reversion) Imine Sterically Hindered Schiff Base (Target Imine) TMOF->Imine TiCl4->Imine

Reaction pathway for hindered Schiff base synthesis bypassing steric traps.

Experimental Protocols

Protocol A: Mild Condensation using Trimethyl Orthoformate (TMOF)

Target Substrates: Aliphatic and aromatic aldehydes.

Materials:

  • 1,3,3-Trimethylcyclohexan-1-amine (1.05 equiv)

  • Target Aldehyde (1.00 equiv)

  • Trimethyl orthoformate (TMOF) (3.00 to 5.00 equiv)

  • Anhydrous Methanol (Reaction solvent)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and purged with Argon, dissolve the aldehyde in anhydrous methanol (approx. 0.5 M concentration).

  • Amine Addition: Add 1,3,3-trimethylcyclohexan-1-amine (1.05 equiv) dropwise at room temperature. Stir for 15 minutes to allow initial carbinolamine formation.

  • Dehydration: Add TMOF (3.00 equiv) in one rapid portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 12–24 hours.

  • Self-Validating Quality Control: Monitor the reaction via ¹H-NMR of a crude aliquot. The protocol is validated when the characteristic aldehyde proton signal (~9.5–10.0 ppm) disappears, replaced by the diagnostic azomethine (CH=N) proton signal (~8.0–8.5 ppm).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Because the byproducts (methanol, methyl formate) and excess TMOF are highly volatile, this method often yields analytically pure Schiff base without the need for further purification[3].

Protocol B: Lewis Acid-Driven Condensation using TiCl₄ / Et₃N

Target Substrates: Ketones and highly deactivated/hindered aldehydes.

Materials:

  • 1,3,3-Trimethylcyclohexan-1-amine (1.20 equiv)

  • Target Ketone/Aldehyde (1.00 equiv)

  • Titanium(IV) Chloride (TiCl₄) (0.60 equiv for aldehydes; 1.00 equiv for ketones)

  • Triethylamine (Et₃N) (3.00 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Preparation: Dissolve the carbonyl compound and 1,3,3-trimethylcyclohexan-1-amine in anhydrous DCM under a strict Argon atmosphere.

  • Base Addition: Add Et₃N (3.00 equiv) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Lewis Acid Addition (Critical Step): Slowly add TiCl₄ dropwise via a gas-tight syringe. Caution: TiCl₄ is highly corrosive and reacts violently with moisture.

  • Visual Validation: The reaction is self-validating during addition; an immediate exothermic reaction occurs, accompanied by the formation of a thick suspension (precipitated TiO₂ and Et₃N·HCl)[5],[6].

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 to 24 hours. For highly unreactive ketones, substitute DCM with Toluene and reflux at 110 °C.

  • Workup: Quench the reaction by filtering the crude suspension through a tightly packed pad of Celite to remove the titanium salts and amine hydrochloride. Wash the filter cake thoroughly with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Crucial Insight: Avoid silica gel chromatography, as imines derived from tert-alkyl amines are highly susceptible to hydrolysis on acidic silica[3]. Purify via vacuum distillation or recrystallization from cold hexanes.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and substrate compatibility for both protocols, allowing researchers to select the optimal pathway based on their specific carbonyl precursor.

ParameterProtocol A: TMOF DehydrationProtocol B: TiCl₄ / Et₃N Activation
Best Suited For Aldehydes (Aliphatic & Aromatic)Ketones, Deactivated Aldehydes
Reagent Function Chemical water scavengerLewis acid activator & oxygen trap
Typical Yields 85% – 98%70% – 90%
Reaction Temperature 60 °C (Reflux in Methanol)0 °C to Room Temp (or Toluene reflux)
Generated Byproducts Methanol, Methyl formate (Volatile)TiO₂ (Solid), Et₃N·HCl (Solid)
Purification Method Evaporation (Often yields pure product)Celite filtration followed by distillation
Moisture Sensitivity ModerateExtreme (Requires strict Argon)

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 1,3,3-Trimethylcyclohexan-1-amine During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 1,3,3-trimethylcyclohexan-1-amine .

Because this chemical is a sterically hindered primary aliphatic amine, it is highly susceptible to atmospheric oxidation and moisture-driven degradation. This guide will help you understand the root causes of these degradation pathways and implement self-validating storage systems to protect your synthetic building blocks.

Mechanistic Insight: The Oxidation Pathway

To effectively prevent degradation, we must first understand the causality behind it. Primary aliphatic amines undergo oxidation via a radical-mediated pathway[1]. When exposed to atmospheric oxygen, UV light, or trace transition metals, the amine undergoes a 1 to form a highly reactive aminium radical cation[1].

Subsequent deprotonation and the addition of molecular oxygen yield a peroxyl radical intermediate. This intermediate propagates a chain reaction that ultimately degrades the amine into2[2].

To arrest this autocatalytic degradation, hindered phenolic antioxidants like Butylated hydroxytoluene (BHT) are employed. BHT acts as a radical scavenger by 3 from its phenolic hydroxyl group to the peroxyl radical, neutralizing it into a benign hydroperoxide[3]. In doing so, BHT converts into a resonance-stabilized phenoxyl radical, safely terminating the chain reaction[3][4].

AmineOxidation A 1,3,3-Trimethylcyclohexan -1-amine B Aminium Radical Cation A->B O2 / Light / Heat C Peroxyl Radical Intermediate B->C O2 Addition D Degradation Products (Imines, Oximes, Nitriles) C->D Chain Propagation E BHT (Antioxidant) Hydrogen Donation E->C Quenches Radical F Stable Phenoxyl Radical E->F Forms

Caption: Radical-mediated oxidation pathway of primary amines and BHT quenching mechanism.

Troubleshooting Guide & FAQs

Q1: My stored 1,3,3-trimethylcyclohexan-1-amine has turned from colorless to light yellow/reddish. Is it compromised? A: Yes. The color change is a visual indicator of conjugated imines or azo compounds resulting from 5[5]. While the bulk purity might still be >95%, these trace chromophores can severely interfere with sensitive downstream pharmaceutical syntheses. Corrective Action: Distill the amine under reduced pressure to purify it, then immediately store it under an 6[6][7].

Q2: I noticed pressure buildup in the storage vessel upon opening. What causes this? A: Pressure buildup is a critical safety hazard. It is often caused by the release of ammonia gas or volatile aldehydes during the 8 of the amine[8]. It can also indicate the absorption of atmospheric CO2, which forms carbamate salts and displaces other gases. Corrective Action: Always vent containers in a fume hood. Transition your storage to Schlenk flasks or PTFE-lined crimp-seal vials stored strictly under 9[7][9].

Q3: How much BHT should I add, and will it interfere with my coupling reactions? A: A concentration of 100–500 ppm (0.01%–0.05% w/v) of BHT is optimal for3 without acting as a pro-oxidant[3]. Because BHT is highly sterically hindered, it is generally unreactive in standard amide coupling conditions. If absolute purity is required for your assay, BHT can be easily removed prior to use via short-path distillation.

Quantitative Data: Storage Conditions vs. Shelf-Life

The following table summarizes the quantitative impact of various storage parameters on the shelf-life of 1,3,3-trimethylcyclohexan-1-amine.

Storage ConditionAtmosphereAdditiveTemperatureExpected Shelf-Life
Standard Amber BottleAirNone20°C< 1 Month
Sealed PTFE VialNitrogenNone4°C3 - 6 Months
Schlenk FlaskArgonNone-20°C12 Months
Sealed PTFE Vial Argon BHT (250 ppm) 4°C > 24 Months

Standard Operating Procedure: The Self-Validating Storage Protocol

To guarantee scientific integrity, do not simply store the chemical and hope for the best. Use this self-validating methodology to ensure a pristine, oxidation-free environment.

Step 1: Purification (If necessary) Freshly distill the 1,3,3-trimethylcyclohexan-1-amine under high vacuum into a receiving flask pre-purged with Argon[6].

Step 2: Antioxidant Addition Add 250 ppm of Butylated hydroxytoluene (BHT) directly to the receiving flask[3]. Stir gently until completely dissolved. Causality: BHT provides a chemical safety net against trace oxygen ingress during aliquot transfers.

Step 3: Vessel Preparation Utilize amber glass vials equipped with PTFE-lined septa caps to prevent photo-oxidation[9]. Bake the open vials at 120°C for 2 hours, then cool in a desiccator. Causality: Amines are highly hygroscopic; trace moisture on glass surfaces promotes the formation of carbamate salts when exposed to ambient CO2. Baking eliminates this nucleation site.

Step 4: Inert Gas Purging Using a Schlenk line or a dual-needle manifold, purge the vials with high-purity Argon for 5 minutes[5][7]. Causality: Argon is denser than Nitrogen, providing a superior, heavier protective blanket over the liquid amine.

Step 5: Aliquot Transfer Transfer the amine into the vials using a gas-tight syringe flushed with Argon. Leave a 20% headspace to accommodate minor pressure fluctuations.

Step 6: Sealing and Storage Crimp-seal the vials tightly. Wrap the cap junction with Parafilm to prevent micro-leaks. Store in a dedicated chemical refrigerator at 4°C[9].

Step 7: Self-Validation Step (Critical) After 1 week, extract a 50 µL aliquot via syringe from a control vial.

  • Perform 1 H-NMR to verify the absence of imine protons (typically appearing at 7.5–8.5 ppm).

  • Perform a Karl Fischer titration to ensure moisture remains <50 ppm. If both tests pass, your storage system is validated and secure.

References

  • 9 - diplomatacomercial.com 2.6 - researchgate.net

  • 7 - researchgate.net 4.5 - researchgate.net 5.8 - acs.org 6.3 - patsnap.com

  • 4 - wikipedia.org

  • 1 - acs.org 9.2 - copernicus.org

Sources

Optimization

optimizing yield in 1,3,3-trimethylcyclohexan-1-amine synthesis

Process Chemistry Support Center: Yield Optimization in 1,3,3-Trimethylcyclohexan-1-amine Synthesis Welcome to the Technical Support Center. As process chemists and drug development professionals, synthesizing sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Support Center: Yield Optimization in 1,3,3-Trimethylcyclohexan-1-amine Synthesis

Welcome to the Technical Support Center. As process chemists and drug development professionals, synthesizing sterically hindered tertiary amines—specifically 1,3,3-trimethylcyclohexan-1-amine (a desmethyl analog of the NMDA receptor antagonist Neramexane)—presents unique mechanistic challenges. This portal provides validated workflows, troubleshooting guides, and self-validating protocols to bypass common synthetic bottlenecks such as tertiary carbon elimination and toxic reagent dependency.

Pathway Overview & Mechanistic Strategy

Direct amination of tertiary halides typically fails due to competing elimination reactions. Our field-proven workflow bypasses this by utilizing a modified Ritter reaction with chloroacetonitrile, followed by thiourea-mediated cleavage[1]. This completely avoids the use of highly toxic hydrogen cyanide (HCN)[2] while preventing the degradation of the sterically hindered core[3].

G A Isophorone (Ketone) B 1,5,5-Trimethylcyclohex-1-ene (Alkene) A->B Wolff-Kishner (N2H4, KOH) C 1-Chloroacetamido- 1,3,3-trimethylcyclohexane B->C Modified Ritter (ClCH2CN, H2SO4) D 1,3,3-Trimethylcyclohexan- 1-amine (Target) C->D Deprotection (Thiourea, Reflux)

Optimized synthetic workflow for 1,3,3-trimethylcyclohexan-1-amine via a modified Ritter reaction.

Troubleshooting & FAQs (Knowledge Base)

Q1: Why does direct amination of 1-chloro-1,3,3-trimethylcyclohexane with ammonia yield mostly alkene byproducts rather than the target amine? A: At a tertiary carbon, the bulky methyl groups sterically hinder the nucleophilic attack of ammonia, making an pathway impossible. Under typical amination conditions, the basicity of ammonia promotes elimination, stripping a proton from the adjacent carbon and ejecting the chloride leaving group to form 1,5,5-trimethylcyclohex-1-ene. Solution: Shift to a Ritter reaction[1]. By generating a tertiary carbocation in strongly acidic media and trapping it with a nitrile, you eliminate the basic conditions that drive elimination.

Q2: The Wolff-Kishner reduction of Isophorone to 1,5,5-trimethylcyclohex-1-ene is producing massive amounts of tar. How do I improve conversion? A: Isophorone is highly prone to base-catalyzed aldol condensation and polymerization at elevated temperatures[3]. Solution: Utilize the Huang-Minlon modification with a dynamic distillation setup. By running the reaction in diethylene glycol (b.p. 245°C), you can heat the mixture to 190°C. As the 1,5,5-trimethylcyclohex-1-ene forms (b.p. ~135°C), it co-distills with water. This immediately removes the product from the harsh alkaline environment, halting degradation.

Q3: Standard Ritter reactions for Neramexane analogs use highly toxic Hydrogen Cyanide (HCN) to form the formamide. Can this be avoided? A: Yes. We strongly recommend substituting HCN with Chloroacetonitrile ( ). As demonstrated by Jirgensons et al.[1] and supported by modern patent literature[2], the alkene reacts with in sulfuric/acetic acid to form a chloroacetamide intermediate. This intermediate is highly stable but can be selectively cleaved under mild conditions, avoiding HCN gas entirely while maintaining >85% yields.

Q4: How does the thiourea cleavage of the chloroacetamide work, and how do I track it? A: Thiourea acts as a highly specific sulfur nucleophile, displacing the chloride on the chloroacetamide to form an isothiouronium salt[1]. Upon heating, this intermediate undergoes intramolecular cyclization to form 2-imino-4-thiazolidinone, simultaneously ejecting the free tertiary amine. This avoids the harsh acidic/basic hydrolysis that would otherwise destroy the sterically hindered product.

Quantitative Data: Method Comparison

Summarized below is the empirical data comparing the three primary synthetic routes for tertiary amine generation at the 1,3,3-trimethylcyclohexyl core.

Synthesis RouteReagentsAvg. Yield (%)Reaction Time (h)Safety ProfilePrimary Impurity
Direct Amination , 1-Chloro-1,3,3-trimethylcyclohexane< 15%24Moderate1,5,5-Trimethylcyclohexene (Elimination)
Classical Ritter , , 1,5,5-Trimethylcyclohexene75 - 80%12Critical Hazard Formamide incomplete hydrolysis
Modified Ritter , , Thiourea 85 - 89% 16 Safe / Favorable Unreacted Chloroacetamide

Validated Experimental Protocols

Phase 1: Synthesis of 1,5,5-Trimethylcyclohex-1-ene (Huang-Minlon Wolff-Kishner)
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, a Dean-Stark trap (or short-path distillation head), and a thermometer.

  • Reagents: Add Isophorone (1.0 eq, 138 g), Hydrazine hydrate (80%, 2.0 eq, 125 mL), KOH (1.5 eq, 84 g), and Diethylene glycol (400 mL).

  • Hydrazone Formation: Heat the mixture to 120°C for 2 hours under reflux to form the hydrazone intermediate.

  • Reduction & Distillation: Gradually raise the temperature to 190°C. Collect the distillate (water and the alkene product) as it evaporates.

  • Self-Validation Checkpoint: Separate the organic layer of the distillate and dry over anhydrous . GC-MS must show a single peak with m/z 124. IR spectroscopy must confirm the absence of the ketone C=O stretch (1670 cm⁻¹) and the presence of a weak alkene C=C stretch (~1650 cm⁻¹).

Phase 2: Modified Ritter Reaction (Chloroacetamidation)
  • Setup: 500 mL round-bottom flask with a dropping funnel and an ice bath.

  • Reagents: Dissolve 1,5,5-Trimethylcyclohex-1-ene (1.0 eq, 50 g) and Chloroacetonitrile (1.5 eq, 45 g) in Glacial Acetic Acid (100 mL)[1].

  • Acid Addition: Cool to 0°C. Add concentrated (2.0 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 10°C to prevent alkene polymerization.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Pour the mixture over 500 g of crushed ice. Extract with Ethyl Acetate (3 x 150 mL). Wash the organic layer with saturated until pH 7, dry ( ), and concentrate.

  • Self-Validation Checkpoint: The intermediate 1-chloroacetamido-1,3,3-trimethylcyclohexane will precipitate as a white solid. NMR must show a sharp singlet at ~3.9 ppm (2H, ) confirming the chloroacetamide formation. TLC (Hexane/EtOAc 4:1) will show a UV-active spot at ~0.6.

Phase 3: Deprotection to 1,3,3-Trimethylcyclohexan-1-amine
  • Setup: 500 mL flask with a reflux condenser.

  • Reagents: Dissolve the chloroacetamide (50 g) in Ethanol (200 mL) and Acetic Acid (40 mL). Add Thiourea (1.2 eq, 21 g)[1].

  • Cleavage: Reflux the mixture (80°C) for 10 hours.

  • Isolation: Cool to room temperature, dilute with water (200 mL), and filter off the solid 2-imino-4-thiazolidinone byproduct.

  • Basification: Basify the aqueous filtrate with 20% NaOH to pH 12. Extract the free amine with Hexane (3 x 100 mL).

  • Self-Validation Checkpoint: Dry the hexane layer over KOH pellets and evaporate under reduced pressure to yield the pure amine. The final product will remain at the TLC baseline until stained with Ninhydrin (turns purple upon heating). IR will show primary amine N-H stretches at 3300 and 3400 cm⁻¹, with complete disappearance of the amide carbonyl at 1660 cm⁻¹.

References

  • Title: A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile Source: Synthesis (Thieme Connect) / ResearchGate URL: [Link][1]

  • Title: Method of preparing Neramexane or a salt thereof (US8692021B2) Source: Google Patents URL: [2]

  • Title: Synthesis of DidesmethylNeramexane, an NMDA Antagonist from ACETONE Source: Reddit (r/TheeHive) URL: [Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1,3,3-Trimethylcyclohexan-1-amine

Welcome to the technical support center for 1,3,3-trimethylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,3,3-trimethylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for issues related to the low solubility of this compound in polar solvents. The following question-and-answer format addresses common challenges and provides scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why does 1,3,3-trimethylcyclohexan-1-amine exhibit low solubility in polar solvents like water?

A1: The low solubility of 1,3,3-trimethylcyclohexan-1-amine in polar solvents is primarily due to its molecular structure. It possesses a bulky, non-polar trimethylcyclohexyl group, which is hydrophobic. This large hydrocarbon region dominates the molecule's character, making it difficult for it to interact favorably with the highly polar network of water molecules. While the primary amine group (-NH2) is polar and capable of hydrogen bonding, its influence is outweighed by the large hydrophobic moiety. In essence, one polar amine group can typically only solubilize an alkyl chain of about four carbon atoms in water[1]. The nine-carbon structure of 1,3,3-trimethylcyclohexan-1-amine far exceeds this general guideline.

Q2: I'm observing phase separation/cloudiness when trying to dissolve 1,3,3-trimethylcyclohexan-1-amine in my aqueous buffer. What is the first troubleshooting step I should take?

A2: The most immediate and effective troubleshooting step is to adjust the pH of your solution. As a primary amine, 1,3,3-trimethylcyclohexan-1-amine is a weak base. By lowering the pH of the aqueous solution with an acid, you can protonate the amine group to form the corresponding ammonium salt. This introduces a positive charge on the molecule, significantly increasing its polarity and, consequently, its solubility in water. The ionic nature of the ammonium salt allows for strong ion-dipole interactions with water molecules, which are much more favorable than the interactions with the neutral, hydrophobic parent amine[1].

In-Depth Troubleshooting Guides

Issue 1: Determining the Optimal pH for Solubilization

Q: How do I determine the correct pH to fully solubilize my 1,3,3-trimethylcyclohexan-1-amine?

A: To determine the optimal pH, you need to consider the pKa of the conjugate acid of the amine. The pKa is the pH at which the amine is 50% protonated (ionized) and 50% in its neutral form. To ensure maximum solubility, the pH of the solution should be at least 2 units below the pKa of the conjugate acid. This ensures that over 99% of the amine is in its protonated, more soluble form.

Experimental Protocol for pH Adjustment:

  • Prepare a slurry of 1,3,3-trimethylcyclohexan-1-amine in your desired polar solvent (e.g., water or a buffer).

  • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding acid until the solution becomes clear, indicating that the amine has dissolved.

  • Record the final pH. For future experiments, you can prepare your solvent at this target pH before adding the amine.

Issue 2: The compound precipitates out of solution after initial dissolution with pH adjustment.

Q: I successfully dissolved the amine by lowering the pH, but it crashed out of solution later. What could be the cause?

A: This phenomenon, known as precipitation, can occur due to several factors:

  • Change in pH: The most common reason is an unintended increase in the solution's pH. This could be due to the addition of other basic components to your formulation or absorption of atmospheric CO2, which can slightly alter the pH of unbuffered solutions.

  • Temperature Effects: The solubility of many compounds is temperature-dependent. If you dissolved the amine at a higher temperature and then cooled the solution, it might have become supersaturated, leading to precipitation. Generally, for solids dissolving in liquids, solubility increases with temperature, but this is not always the case[3].

  • Common Ion Effect: If your solution contains other salts, the presence of a common ion can decrease the solubility of your amine salt[4].

  • Insufficient Acid: You may not have added enough acid to fully protonate all of the amine, leaving a fraction in its less soluble neutral form.

Troubleshooting Steps:

  • Verify and Buffer the pH: Re-measure the pH of your solution. It is highly recommended to use a suitable buffer system to maintain a stable pH throughout your experiment.

  • Control Temperature: Ensure your solution is maintained at a constant temperature where the amine salt is known to be soluble.

  • Consider Salt Form: Preparing the hydrochloride salt of 1,3,3-trimethylcyclohexan-1-amine beforehand can provide a more stable and readily soluble starting material.

Advanced Solubilization Strategies

Q: Beyond pH adjustment, what other techniques can I use to enhance the solubility of 1,3,3-trimethylcyclohexan-1-amine?

A: For challenging formulations where pH adjustment alone is insufficient or not desired, several other techniques can be employed. These methods can be categorized into physical and chemical modifications[5].

1. Use of Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system[4][6].

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.

  • Experimental Approach: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous solution and incrementally increase the concentration while observing the solubility of the amine.

2. Surfactant-Mediated Solubilization (Micellar Solubilization):

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate non-polar molecules like 1,3,3-trimethylcyclohexan-1-amine, effectively dispersing them in the aqueous medium[4].

  • Types of Surfactants:

    • Anionic: Sodium lauryl sulfate (SLS)

    • Cationic: Cetylpyridinium chloride

    • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers

  • Considerations: The choice of surfactant will depend on the specific application and potential interactions with other components in your formulation.

3. Complexation with Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, like 1,3,3-trimethylcyclohexan-1-amine, effectively shielding the non-polar part of the molecule from the aqueous environment and increasing its apparent solubility[3][6].

  • Common Cyclodextrins: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

Summary of Advanced Solubilization Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
Co-solvents Reduces solvent polarity.Simple to implement.May affect biological activity or formulation stability.
Surfactants Forms micelles to encapsulate the compound.Highly effective for very hydrophobic compounds.Potential for toxicity or foaming.
Cyclodextrins Forms inclusion complexes.Can improve stability as well as solubility.Stoichiometry of complexation needs to be considered.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the low solubility of 1,3,3-trimethylcyclohexan-1-amine.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting & Advanced Methods cluster_3 Outcome start Low Solubility or Precipitation of 1,3,3-trimethylcyclohexan-1-amine ph_adjust ph_adjust start->ph_adjust Is the solvent aqueous? check_dissolution Complete Dissolution? ph_adjust->check_dissolution investigate_precipitation Investigate Cause of Precipitation (pH, Temp, Conc.) check_dissolution->investigate_precipitation No, or precipitates later success Solubility Issue Resolved check_dissolution->success Yes investigate_precipitation->ph_adjust advanced_methods Employ Advanced Methods: - Co-solvents - Surfactants - Cyclodextrins investigate_precipitation->advanced_methods pH adjustment insufficient advanced_methods->success failure Re-evaluate Formulation or Compound Choice advanced_methods->failure

Caption: Troubleshooting workflow for low solubility.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • ChemBK. (2024, July 11). cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-5-amino-1,3,3-trimethyl cyclohexane methyl amine isophoronediamine. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, October 19). A Concise Review on Methods of Solubility Enhancement. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Cyclohexanebis(methylamine), 99%. Retrieved from [Link]

  • Unknown Source. (n.d.). 7.3 Solubility of Amines.
  • National Center for Biotechnology Information. (2026, March 7). N,N,3-trimethylcyclohexan-1-amine. Retrieved from [Link]

  • Gas Liquids Engineering. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3,3-Trimethylcyclohexan-1-amine Crude Extracts

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of 1,3,3-trimethylcyclohexan-1-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of 1,3,3-trimethylcyclohexan-1-amine (CAS: 383185-92-0) and its derivatives. Below, you will find mechanistic troubleshooting guides, validated protocols, and thermodynamic data to ensure high-yield, high-purity recoveries.

I. Frequently Asked Questions (FAQs)

Q1: My crude extract contains a high percentage of secondary amines and unreacted ketones from the reductive amination step. How do I selectively isolate the primary amine? A1: Over-alkylation is a common side reaction during reductive amination. Your first line of defense is a rigorous acid-base extraction . By exploiting the pKa of the primary amine, you can convert 1,3,3-trimethylcyclohexan-1-amine into its water-soluble hydrochloride salt. This allows you to wash away neutral unreacted ketones and organic-soluble impurities with a non-polar solvent (e.g., diethyl ether). Secondary amines often exhibit different solubility profiles or higher boiling points, allowing them to be separated during subsequent distillation steps.

Q2: I need to separate the cis and trans isomers of 1,3,3-trimethylcyclohexan-1-amine. What is the most reliable method? A2: The two isomers have distinct thermodynamic profiles that dictate their separation. The trans isomer is thermodynamically more stable and exhibits weaker intermolecular hydrogen bonding, resulting in a lower boiling point[1]. Under reduced pressure (10–20 mbar), the trans isomer selectively distills at 110–112°C. The cis isomer remains in the distillation residue due to its stronger hydrogen-bonding network and higher energy state[1]. If your target is the cis isomer, crystallization of the hydrochloride salt is the preferred isolation route.

Q3: Should I store the purified product as a free base or a salt? A3: For long-term stability, it is highly recommended to store the compound as 1,3,3-trimethylcyclohexan-1-amine hydrochloride (CAS: 219835-40-2)[2]. The free base is a liquid that is prone to absorbing atmospheric CO₂ (forming carbamates) and moisture. Converting it to the hydrochloride salt yields a stable powder that can be safely stored at room temperature without oxidative degradation[2].

II. Isomer Thermodynamic & Physical Data

To design an effective purification strategy, you must leverage the physical differences between the isomers. The quantitative data below summarizes the parameters required for separation[1].

Propertycis-1,3,3-Trimethylcyclohexan-1-aminetrans-1,3,3-Trimethylcyclohexan-1-amine
Thermodynamic Stability Higher energy stateThermodynamically stable
Boiling Point (Atmospheric) 247°C230°C (extrapolated)
Boiling Point (10–20 mbar) Remains in residue (>150°C)110–112°C
Intermolecular H-Bonding StrongerWeaker
Preferred Separation Method Crystallization (HCl salt)Vacuum Distillation

III. Validated Experimental Protocols

Every protocol below is designed as a self-validating system . We do not just list steps; we explain the chemical causality behind them so you can adapt the workflow to your specific crude matrix.

Protocol A: Acid-Base Extraction & Hydrochloride Salt Formation

Purpose: To remove neutral/acidic impurities and stabilize the amine for storage or cis-isomer isolation.

  • Solubilization: Dissolve the crude free base extract in diethyl ether (10 mL per gram of crude).

    • Causality: Ether is chosen over dichloromethane (DCM) here to prevent emulsion formation during the initial aqueous washes.

  • Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 x 15 mL).

    • Causality: Using a dilute 1M acid prevents the "salting-out" effect that occurs with concentrated HCl, which can cause the amine hydrochloride to precipitate prematurely in the funnel.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh diethyl ether (20 mL). Discard the ether layer.

    • Causality: This step strips away any residual unreacted ketones or non-basic organic impurities.

  • Basification (Optional - for Free Base recovery): If the free base is required, cool the aqueous layer in an ice bath and basify to pH > 12 using 6M NaOH. Extract with DCM (3 x 15 mL).

  • Salt Isolation (For Storage/cis-target): If isolating the salt, evaporate the aqueous acidic layer under reduced pressure. Recrystallize the resulting solid from hot ethanol/ether to yield pure 1,3,3-trimethylcyclohexan-1-amine hydrochloride[2].

  • Self-Validation Check: Run a TLC (10% MeOH in DCM with 1% Triethylamine). The purified amine should appear as a single spot when stained with Ninhydrin (primary amines turn vibrant purple/pink).

Protocol B: Vacuum Fractional Distillation for trans-Isomer Isolation

Purpose: To selectively isolate the thermodynamically stable trans-isomer from a mixed-isomer free base crude.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to maintain a strict 10–20 mbar pressure environment.

  • Preparation: Add the dried crude amine mixture to the distillation pot along with a magnetic stir bar.

    • Causality: Vigorous stirring is critical. Aliphatic amines become highly viscous under vacuum, and stirring prevents explosive thermal bumping.

  • Thermal Ramping: Apply vacuum (10–20 mbar) and heat the oil bath slowly to 90°C. Collect and discard the forerun (residual solvents and low-boiling volatile impurities).

  • Fraction Collection: Increase the bath temperature. Collect the main fraction distilling strictly at 110–112°C [1].

    • Causality: This specific temperature/pressure threshold selectively vaporizes the trans isomer. The cis isomer will remain trapped in the pot due to its robust intermolecular hydrogen-bonding network[1].

  • Self-Validation Check: Analyze the collected fraction via ¹H-NMR (CDCl₃). The trans isomer will exhibit distinct, clean chemical shifts for the equatorial/axial methyl groups on the cyclohexane ring, confirming isomeric purity.

IV. Purification Decision Pathway

Use the following logical workflow to determine the correct purification strategy based on your target end-product.

PurificationWorkflow Crude Crude Extract (Free Base) AcidBase Acid-Base Extraction (Removes Neutrals) Crude->AcidBase IsomerCheck Isomer Separation Required? AcidBase->IsomerCheck Distillation Vacuum Distillation (10-20 mbar) IsomerCheck->Distillation Yes (trans target) Crystallization HCl Salt Crystallization (in Ether/Ethanol) IsomerCheck->Crystallization Yes (cis target) Standard Flash Chromatography (Silica + TEA) IsomerCheck->Standard No (Mixed OK) PureTrans Pure trans-Isomer (Distills at 110-112°C) Distillation->PureTrans PureCis Pure cis-Isomer HCl (Precipitates) Crystallization->PureCis Mixed Mixed Isomers (Purified Base) Standard->Mixed

Fig 1: Decision matrix for the purification and isomer isolation of 1,3,3-trimethylcyclohexan-1-amine.

V. References

Sources

Reference Data & Comparative Studies

Validation

1,3,3-trimethylcyclohexan-1-amine vs isophoronediamine reactivity comparison

An In-Depth Technical Guide: Reactivity and Application Profiling of 1,3,3-Trimethylcyclohexan-1-amine vs. Isophoronediamine (IPDA) As structural complexity in polymer chemistry and drug development increases, understand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Reactivity and Application Profiling of 1,3,3-Trimethylcyclohexan-1-amine vs. Isophoronediamine (IPDA)

As structural complexity in polymer chemistry and drug development increases, understanding the subtle steric and electronic environments of amine precursors becomes critical. Both 1,3,3-trimethylcyclohexan-1-amine and isophoronediamine (IPDA) share a heavily methylated cycloaliphatic core. However, their functionalization—specifically the number of amine groups and their exact spatial arrangement—dictates entirely different reactivity profiles, kinetic behaviors, and end-use applications.

This guide provides an objective, data-supported comparison of these two molecules, detailing the causality behind their chemical behaviors and providing field-validated experimental protocols for their application.

Structural Causality and Mechanistic Divergence

The fundamental difference between these two compounds lies in their amine functionality and localized steric hindrance, which directly governs their nucleophilicity.

1,3,3-Trimethylcyclohexan-1-amine (Monoamine) This compound (CAS 383185-92-0) features a single primary amine attached directly to a tertiary carbon (C1), which is also bonded to a methyl group [1]. The presence of the gem-dimethyl group at C3 further crowds the molecular environment. Because the nitrogen lone pair is deeply shielded by these bulky aliphatic groups, its nucleophilic attack trajectory is highly restricted. Consequently, it exhibits sluggish reaction kinetics in standard nucleophilic substitutions or oxirane ring openings. It cannot form 3D crosslinked networks and is primarily utilized as a highly specific building block in organic synthesis, a molecular weight modifier, or a chain-terminating end-capper in polymerization [1].

Isophoronediamine / IPDA (Diamine) IPDA (CAS 2855-13-2) is a cycloaliphatic diamine characterized by two distinct primary amine groups: an aminomethyl group (aliphatic) and an alicyclic amine attached directly to the ring [2]. This asymmetry is its most valuable feature. The aminomethyl group is situated on a primary carbon, extending away from the bulky ring, making it highly reactive. In contrast, the alicyclic amine is sterically hindered by the rigid cyclohexane backbone and adjacent methyl groups [3]. When reacting with epoxy resins, the unhindered aliphatic amine reacts rapidly to form linear oligomers, while the hindered alicyclic amine reacts slowly, providing a controlled cross-linking phase. This "autocatalytic but staggered" mechanism grants IPDA an exceptionally balanced pot life and rapid ambient cure time [2].

G IPDA Isophoronediamine (Diamine) Epoxy DGEBA Epoxy Resin IPDA->Epoxy Mix Mono 1,3,3-Trimethylcyclohexan- 1-amine (Monoamine) Mono->Epoxy Mix FastStep Fast Step: Aminomethyl Reaction Epoxy->FastStep Primary Amine 1 Terminated Chain Termination (Linear/Halted) Epoxy->Terminated End-capping SlowStep Slow Step: Alicyclic Reaction FastStep->SlowStep Primary Amine 2 (Sterically Hindered) Network 3D Crosslinked Polymer Network SlowStep->Network Curing

Reaction pathways: IPDA forms 3D networks, while the monoamine terminates chains.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and physical properties of both amines when utilized in standard synthetic and polymer workflows.

Property / Metric1,3,3-Trimethylcyclohexan-1-amineIsophoronediamine (IPDA)
CAS Number 383185-92-02855-13-2
Amine Functionality ( f ) f=2 (One primary amine) f=4 (Two primary amines)
Amine Hydrogen Eq. Wt (AHEW) ~70.6 g/eq~42.6 g/eq
Steric Hindrance Level Extreme (Tertiary carbon attachment)Moderate to High (Differential)
Epoxy Crosslink Density Zero (Acts as a chain terminator)Very High (+40% vs linear aliphatics) [2]
Typical Gel Time (with DGEBA) N/A (Does not gel)~105 minutes (at 25°C) [4]
Primary Applications Drug discovery, specialty surfactants, end-capping [1]Heavy-duty epoxy flooring, composites, IPDI precursor [2]

Field-Validated Experimental Protocols

To objectively measure the reactivity differences caused by steric hindrance, the following self-validating workflows are designed for application scientists.

Protocol A: Differential Curing Kinetics of IPDA via Isothermal DSC

This protocol validates the two-stage curing mechanism of IPDA by isolating the exothermic peaks of the aliphatic vs. alicyclic amines.

  • Stoichiometric Calculation: Calculate the exact mass of IPDA required to cure Diglycidyl Ether of Bisphenol-A (DGEBA, EEW ~190 g/eq). Using an AHEW of 42.6 g/eq for IPDA, mix at a ratio of 22.4 parts per hundred resin (phr).

  • Preparation: Weigh 10g of DGEBA and 2.24g of IPDA into a planetary centrifugal mixer. Mix at 2000 RPM for 2 minutes.

  • Degassing: Transfer the mixture to a vacuum chamber and degas at -0.1 MPa for 5 minutes to remove entrapped air, which can skew thermal conductivity during DSC.

  • Thermal Analysis: Transfer a 10 mg sample into an aluminum DSC pan. Run an isothermal Differential Scanning Calorimetry (DSC) scan at 50°C for 120 minutes.

  • Data Validation: You will observe an initial sharp exothermic peak (corresponding to the highly reactive aminomethyl group) followed by a broader, shallower exothermic shoulder (corresponding to the sterically hindered alicyclic amine) [3].

Protocol B: Sterically Hindered Amidation of 1,3,3-Trimethylcyclohexan-1-amine

Because this monoamine is attached to a tertiary carbon, standard room-temperature amidation fails. This protocol utilizes forcing conditions to achieve high-yield functionalization.

  • Reagent Setup: In an oven-dried Schlenk flask under argon, dissolve 10 mmol of 1,3,3-trimethylcyclohexan-1-amine in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 15 mmol of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, followed by 1 mmol of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst.

  • Electrophile Addition: Cool the flask to 0°C. Dropwise, add 12 mmol of benzoyl chloride over 15 minutes.

  • Reflux & Monitoring: Remove the ice bath and heat the reaction to a gentle reflux (40°C) for 24 hours. The extreme steric bulk prevents rapid nucleophilic attack, necessitating the thermal energy and DMAP catalysis.

  • Validation: Quench with saturated NaHCO3​ , extract with DCM, and analyze the crude product via 1H -NMR. The disappearance of the broad amine singlet (~1.5 ppm) and the emergence of an amide proton signal (~5.8-6.2 ppm) confirms successful conversion.

Workflow Prep Prepare Stoichiometric Amine/Epoxy Mixtures Degas Vacuum Degassing (Remove Air Bubbles) Prep->Degas DSC Isothermal DSC Analysis (e.g., 50°C, 70°C, 90°C) Degas->DSC Data Analyze Exothermic Peaks (Fast vs Slow Amine) DSC->Data Model Calculate Activation Energy (Vyazovkin Method) Data->Model

Workflow for analyzing the differential curing kinetics of sterically hindered amines.

Conclusion

While 1,3,3-trimethylcyclohexan-1-amine and Isophoronediamine share a highly methylated cyclic foundation, their applications are mutually exclusive. IPDA is a powerhouse in polymer chemistry, leveraging its dual-reactivity profile to provide manufacturers with a wide processing window (pot life) without sacrificing the ultimate mechanical toughness and high glass transition temperature ( Tg​>120∘C ) of the cured network [2]. Conversely, the monoamine's extreme steric shielding makes it an ideal candidate for precision molecular engineering, where preventing unwanted cross-reactions or terminating a polymer chain at an exact molecular weight is required.

References

  • Han Epoxy. "IPDA in Epoxy - Based Adhesives for High - Performance Bonding." Han Epoxy Technical Articles, 2025. Available at:[Link]

  • Kárpáti, L., et al. "Synthesis and characterization of isophorondiamine based epoxy hardeners from aminolysis of PET." Express Polymer Letters, 2019. Available at:[Link]

  • National Institutes of Health (NIH). "Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength." PMC, 2024. Available at:[Link]

Comparative

A Comparative Guide to Cycloaliphatic Amines: 1,3,3-Trimethylcyclohexan-1-amine vs. Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals When selecting a cycloaliphatic amine for applications ranging from advanced polymer synthesis to pharmaceutical intermediates, the choice between structura...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

When selecting a cycloaliphatic amine for applications ranging from advanced polymer synthesis to pharmaceutical intermediates, the choice between structurally similar molecules can have profound implications for reaction kinetics, final product performance, and safety. This guide provides an in-depth comparison of two such amines: the sterically hindered 1,3,3-trimethylcyclohexan-1-amine and the archetypal cyclohexylamine. We will explore how subtle differences in molecular architecture dictate their utility and performance, supported by physicochemical data and standardized experimental considerations.

Molecular Structure: The Foundation of Reactivity

The performance differences between these two amines are rooted in their molecular structures. Cyclohexylamine presents a primary amine group on a simple cyclohexane ring, offering high reactivity and accessibility. In contrast, 1,3,3-trimethylcyclohexan-1-amine features three methyl groups on the cyclohexane ring, two of which are geminal to the carbon adjacent to the amine-bearing carbon. This substitution introduces significant steric hindrance around the reactive amine group.

This steric bulk is a critical factor influencing the accessibility of the nitrogen's lone pair of electrons, which is fundamental to its role as a nucleophile or a base in chemical reactions.[1][2]

Sources

Validation

Analytical Platform Comparison: Mass Spectrometry Fragmentation and Quantification of 1,3,3-Trimethylcyclohexan-1-amine

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of analyzing low-molecular-weight, aliphatic amines in complex matrices. 1,3,3-Trimethylcyclohexan-1-amine (TMCA) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of analyzing low-molecular-weight, aliphatic amines in complex matrices. 1,3,3-Trimethylcyclohexan-1-amine (TMCA) is a critical pharmacophore and synthetic building block, structurally related to the NMDA receptor antagonist neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine)[1].

Because TMCA lacks a conjugated π -system, it exhibits virtually no UV absorbance, rendering standard HPLC-UV methods ineffective. Consequently, mass spectrometry (MS) is the mandatory gold standard for its structural elucidation and pharmacokinetic (PK) quantification.

This guide objectively compares the two dominant analytical platforms for TMCA analysis: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem MS (UHPLC-ESI-MS/MS) . We will deconstruct the causality behind their fragmentation patterns and provide validated, step-by-step methodologies for each.

Mechanistic Fragmentation Profiling: EI vs. ESI-CID

Understanding the ionization mechanics is critical for assay development. TMCA (Molecular Formula: C9​H19​N , Exact Mass: 141.15 Da) behaves vastly differently depending on the energy regime of the ion source.

Gas-Phase Electron Ionization (GC-EI-MS)

In GC-EI-MS, the analyte is subjected to a high-energy (70 eV) electron beam. This "hard" ionization strips an electron to form a highly unstable radical cation ( M+∙ at m/z 141).

  • Causality of Fragmentation: To stabilize the radical, cyclic aliphatic amines undergo rapid α -cleavage[2]. For TMCA, the bond between the C1 carbon and its attached methyl group is cleaved, expelling a methyl radical ( CH3∙​ , 15 Da). The remaining charge is stabilized by the nitrogen lone pair, forming a highly abundant iminium ion at m/z 126 . This [M−CH3​]+ ion typically serves as the base peak for structural confirmation.

Electrospray Ionization and Collision-Induced Dissociation (UHPLC-ESI-MS/MS)

In ESI+, TMCA undergoes "soft" ionization via protonation, yielding a stable, even-electron precursor ion ( [M+H]+ at m/z 142). During MS/MS, this precursor is accelerated into a collision cell filled with argon gas (CID).

  • Causality of Fragmentation: The lowest energy pathway for protonated primary amines is the neutral loss of ammonia ( NH3​ , 17 Da). This generates a cyclohexyl carbocation at m/z 125 . Subsequent higher-energy collisions induce ring opening and the loss of alkenes (e.g., C4​H8​ ), yielding smaller hydrocarbon fragments like m/z 83 and 69.

Table 1: Comparative Fragmentation Data
Analytical PlatformIonization TypePrecursor Ion (m/z)Key Product Ions (m/z)Mechanistic Origin
GC-EI-MS Hard (70 eV)141 ( M+∙ )126 (Base Peak) α -cleavage (Loss of CH3∙​ )
124Loss of NH3​ from radical cation
UHPLC-ESI-MS/MS Soft (ESI+)142 ( [M+H]+ )125 (Quantifier)Neutral loss of NH3​ (17 Da)
83, 69 (Qualifiers)Ring opening & alkene loss

Experimental Workflows & Methodologies

To guarantee self-validating systems, the sample preparation must be tailored to the ionization technique. Below are the optimized protocols for both platforms.

Protocol A: GC-EI-MS for Structural Elucidation

Objective: Confirm the synthesis purity of TMCA. TMCA is frequently supplied or synthesized as a hydrochloride salt to maintain stability[3]. It must be converted to a free base to be volatile enough for GC analysis.

  • Sample Aliquoting: Transfer 100 µL of the aqueous TMCA-HCl sample (approx. 1 mg/mL) into a 2 mL glass centrifuge tube.

  • Basification (Critical Step): Add 50 µL of 1M NaOH. Causality: The strong base deprotonates the amine salt, yielding the volatile, uncharged TMCA free base, which is necessary for organic partitioning.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of MS-grade hexane. Vortex vigorously for 2 minutes to drive the free base into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Injection: Transfer 200 µL of the upper hexane layer to an autosampler vial. Inject 1 µL into the GC-MS (Split ratio 10:1, Inlet temperature 250°C, DB-5MS column).

Protocol B: UHPLC-ESI-MS/MS for PK Quantification

Objective: High-throughput quantification of TMCA in plasma. For pharmacokinetic studies of NMDA receptor modulators, rapid protein precipitation is preferred to maintain high throughput[4].

  • Plasma Aliquoting: Transfer 50 µL of biological plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., TMCA-d3 or a structural analog) to correct for matrix suppression.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The cold organic solvent rapidly denatures plasma proteins, while the formic acid ensures the amine remains protonated and highly soluble in the supernatant, preventing analyte loss in the protein pellet[4].

  • Centrifugation: Spin the plate at 15,000 x g for 10 minutes at 4°C.

  • Dilution & Injection: Transfer 50 µL of the supernatant and dilute with 50 µL of Mobile Phase A (Water + 0.1% Formic Acid). Inject 2 µL onto a mixed-mode or low-silanol C18 UHPLC column[1].

Workflow Visualization

G Start 1,3,3-Trimethylcyclohexan-1-amine (TMCA) Analysis GC GC-EI-MS Workflow (Structural Elucidation) Start->GC LC UHPLC-ESI-MS/MS Workflow (PK Quantification) Start->LC PrepGC Basification (NaOH) & Liquid-Liquid Extraction (Hexane) GC->PrepGC PrepLC Protein Precipitation (Acetonitrile) with 0.1% Formic Acid LC->PrepLC IonGC Electron Ionization (70 eV) Hard Ionization PrepGC->IonGC IonLC Electrospray Ionization (ESI+) Soft Ionization PrepLC->IonLC FragGC Radical Cation (m/z 141) Alpha-Cleavage -> m/z 126 IonGC->FragGC FragLC Protonated Adduct (m/z 142) Neutral Loss NH3 -> m/z 125 IonLC->FragLC

Comparison of GC-EI-MS and LC-ESI-MS/MS workflows for TMCA analysis.

Performance Comparison & Laboratory Recommendations

When choosing between these platforms, laboratories must weigh sensitivity against structural certainty.

Table 2: Analytical Performance Metrics
MetricGC-EI-MS (LLE)UHPLC-ESI-MS/MS (PPT)
Limit of Quantitation (LOQ) ~10 - 50 ng/mL0.5 - 2 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude3 - 4 orders of magnitude
Matrix Effects Low (Hexane extraction is highly selective)Moderate (Requires stable isotope internal standard)
Throughput (Run Time) 10 - 15 minutes per sample2 - 4 minutes per sample
Primary Application Impurity profiling, structural confirmationHigh-throughput PK/PD studies, trace quantification

Application Scientist's Recommendation: If your laboratory is synthesizing TMCA or investigating its degradation pathways, GC-EI-MS is the superior choice. The predictable α -cleavage provides unequivocal proof of the methyl branching on the cyclohexane ring. Conversely, if you are conducting in vivo studies requiring the quantification of TMCA or its neuroactive derivatives (like neramexane) in plasma or cerebrospinal fluid, UHPLC-ESI-MS/MS is mandatory due to its superior sensitivity and rapid duty cycle.

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Comparative

Comprehensive Comparison Guide: FTIR Spectral Validation of 1,3,3-Trimethylcyclohexan-1-amine

Introduction & Scientific Context1,3,3-trimethylcyclohexan-1-amine (CAS 383185-92-0)[1] is a sterically hindered cyclic amine that serves as a critical molecular building block in pharmaceutical research. It is predomina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context1,3,3-trimethylcyclohexan-1-amine (CAS 383185-92-0)[1] is a sterically hindered cyclic amine that serves as a critical molecular building block in pharmaceutical research. It is predominantly utilized in the synthesis of uncompetitive NMDA receptor antagonists, such asneramexane[2], and as a specialized curing agent in advanced polymer sciences.

Because the efficacy and safety of downstream active pharmaceutical ingredients (APIs) depend heavily on the structural integrity of their precursors, rigorous raw material identification is mandatory. According to 1[1], mid-infrared (Mid-IR) spectroscopy provides the most conclusive evidence of molecular identity. This guide objectively compares the two primary FTIR modalities—Attenuated Total Reflectance (ATR) and Transmission—for the validation of this specific compound, providing the causality behind experimental choices and reference spectral data.

Methodology Comparison: ATR-FTIR vs. Transmission FTIR

When validating 1,3,3-trimethylcyclohexan-1-amine, laboratories must choose an analytical modality that matches the compound's physical state. The free base form is a liquid at room temperature, while its hydrochloride salt (CAS 219835-40-2) is a solid powder[2].

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet / Liquid Cell)
Optimal Physical State Liquid (Free Base) or Powder (HCl Salt)Powder (HCl Salt) or Liquid (via Capillary Film)
Sample Preparation Zero preparation required.High preparation (milling, pressing, or cell loading).
Optical Physics Measures the evanescent wave penetrating 1–5 µm into the sample interface.Measures the absorption of the IR beam passing entirely through the bulk sample.
Spectral Artifacts Peak intensities at high wavenumbers (>2800 cm⁻¹) appear weaker due to wavelength-dependent penetration depth.Susceptible to baseline scattering (Christiansen effect) if particle sizes are too large.
Water Interference Minimal; ideal for ambient laboratory conditions.High; hygroscopic KBr matrices readily absorb atmospheric moisture, distorting the spectra.
Overall Efficiency High throughput; <2 minutes per sample[3].Low throughput; 10–15 minutes per sample.

FTIR Spectral Reference Data & Peak Assignments

The mid-infrared spectrum of 1,3,3-trimethylcyclohexan-1-amine provides a highly specific molecular fingerprint. The presence of the primary amine (-NH₂) and the sterically crowded trimethyl-substituted cyclohexane ring yields distinct vibrational modes.

Note: The optical physics of ATR dictates that the depth of penetration ( dp​ ) is directly proportional to the wavelength ( λ ). Consequently, high-wavenumber peaks (shorter wavelengths) will inherently present with lower relative intensities in ATR compared to Transmission spectra.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR vs. Transmission Intensity Shift
N-H (Primary Amine) Asymmetric & Symmetric Stretch3350, 3280Weaker in ATR due to shallow penetration depth at high frequencies.
C-H (Aliphatic) Asymmetric & Symmetric Stretch2950 – 2850Strong in both; slightly reduced relative intensity in ATR.
N-H (Primary Amine) Scissoring (Bending)~1610Sharp and distinct in both modalities.
C-H (gem-Dimethyl) Deformation (Bending)~1380, 1365Characteristic doublet; highly pronounced in ATR due to deeper penetration at lower frequencies.
C-N (Aliphatic) Stretching1050 – 1150Strongest relative peak in ATR spectra.

Self-Validating Experimental Protocols

To ensure trustworthiness and regulatory compliance, every FTIR protocol must be designed as a self-validating system. The following methodologies detail not just how to perform the analysis, but why each step is mechanistically necessary.

Protocol A: ATR-FTIR Analysis (Optimized for Free Base Liquid)
  • System Initialization & Background Collection:

    • Action: Collect an ambient air background spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

    • Causality: The laboratory atmosphere contains dynamically changing levels of H₂O vapor and CO₂. Immediate subtraction prevents these environmental variables from manifesting as artifact peaks in the final spectrum.

  • Crystal Verification:

    • Action: Wipe the diamond ATR crystal with a volatile solvent (e.g., isopropanol), allow it to evaporate, and run a live preview scan.

    • Causality: This validates that no residual analytes or cleaning solvents from previous tests remain, ensuring a self-validating zero-baseline and preventing cross-contamination[3].

  • Sample Application:

    • Action: Apply 1-2 drops of 1,3,3-trimethylcyclohexan-1-amine directly onto the crystal. Ensure the liquid completely covers the active sensor area.

    • Causality: According to 4[4], ATR relies on an evanescent wave penetrating only 1–5 µm into the sample. Intimate, bubble-free contact is an absolute requirement for sufficient absorbance.

  • Data Acquisition & Chemometric Comparison:

    • Action: Scan from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to normalize peak intensities before comparing the spectrum against a verified reference library standard (Acceptance criteria: >0.95 correlation).

Protocol B: Transmission FTIR (Optimized for HCl Salt Powder)
  • Desiccation of Matrix:

    • Action: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. If not rigorously dried, absorbed moisture will produce a massive, broad O-H stretching band around 3400 cm⁻¹, which will completely obscure the critical N-H stretching bands of the amine hydrochloride.

  • Sample Milling:

    • Action: Grind the 1,3,3-trimethylcyclohexan-1-amine HCl salt with the anhydrous KBr at a strict 1:100 ratio using an agate mortar.

    • Causality: Over-concentration leads to total beam absorption (detector saturation) and peak flattening. Conversely, insufficient grinding leaves large particles that cause baseline scattering (the Christiansen effect), artificially skewing the baseline at higher wavenumbers.

  • Pellet Pressing:

    • Action: Press the milled mixture under vacuum at 10 tons of force for 2 minutes.

    • Causality: The vacuum removes trapped air from the matrix. Failing to apply vacuum results in opaque, cloudy pellets that scatter the IR beam and drastically reduce transmission efficiency.

  • Acquisition:

    • Action: Place the transparent pellet in the beam path and scan against a blank, pre-recorded KBr background.

Decision Workflow Visualization

The following diagram illustrates the validated decision-making process for analyzing 1,3,3-trimethylcyclohexan-1-amine based on its physical state.

G Start Raw Material Receipt: 1,3,3-trimethylcyclohexan-1-amine StateCheck Physical State Assessment Start->StateCheck FreeBase Free Base (Liquid) CAS: 383185-92-0 StateCheck->FreeBase HClSalt HCl Salt (Solid) CAS: 219835-40-2 StateCheck->HClSalt ATR ATR-FTIR (Diamond Crystal) Zero Prep, Surface Analysis FreeBase->ATR TransLiquid Transmission FTIR (Capillary Film) FreeBase->TransLiquid HClSalt->ATR TransSolid Transmission FTIR (KBr Pellet Pressing) HClSalt->TransSolid DataProc Spectral Acquisition & Processing (Background Subtraction, Baseline Correction) ATR->DataProc TransLiquid->DataProc TransSolid->DataProc Validation Identity Confirmation Match >0.95 vs Reference Standard DataProc->Validation

FTIR validation workflow for 1,3,3-trimethylcyclohexan-1-amine based on physical state.

References

  • Small Molecule Identity and Purity Testing (USP <854> Guidelines) Source: Pacific BioLabs URL:[Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: Specac Ltd URL:[Link]

  • Neramexane | C11H23N | CID 6433106 Source: PubChem (National Institutes of Health) URL:[Link]

  • Non-Destructive Identity Testing: Maximizing QA Efficiency with FTIR Source: Lab Manager URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,3,3-trimethylcyclohexan-1-amine

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of a quantitative method for 1,3,3-trimethylcyclohexan-1-amine, a primary amine that presents unique analytical challenges. As this compound lacks a significant UV chromophore and is highly polar, this guide will explore and compare three distinct chromatographic strategies: Reversed-Phase HPLC with Pre-column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing Chromatography.

The validation of an analytical procedure is a critical process to demonstrate its fitness for the intended purpose.[1][2] This guide is structured to not only present the validation data but also to elucidate the scientific rationale behind the selection of chromatographic conditions and validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The Analytical Challenge: Quantifying Non-Chromophoric Amines

Primary amines such as 1,3,3-trimethylcyclohexan-1-amine pose several analytical hurdles in conventional reversed-phase HPLC:

  • Poor Retention: These small, polar molecules exhibit little to no retention on nonpolar stationary phases like C18.[5]

  • Lack of UV Absorbance: The absence of a chromophore necessitates either the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), or chemical modification to introduce a UV-active moiety.[6][7]

  • Peak Tailing: The basic nature of amines can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shapes.

To address these challenges, a systematic evaluation of different HPLC modes is essential to develop a robust and reliable quantitative method.

Comparative HPLC Methodologies

This guide will compare three viable HPLC strategies for the analysis of 1,3,3-trimethylcyclohexan-1-amine. The selection of the most suitable method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Reversed-Phase HPLC with Pre-column Derivatization

This widely-used approach involves a chemical reaction to attach a chromophoric or fluorophoric tag to the amine analyte prior to HPLC analysis.[7][8][9] This not only enhances detection sensitivity but also increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.

Common Derivatizing Agents for Primary Amines:

  • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.[8]

  • 9-fluorenylmethyl chloroformate (FMOC): Forms a stable, UV-active derivative with primary and secondary amines.[7][10]

  • o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative.[8][11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent.[12][13][14][15] This technique is well-suited for the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[15][16]

Ion-Pairing Chromatography

In this technique, an ion-pairing reagent, typically a long-chain alkyl sulfonate, is added to the mobile phase of a reversed-phase system.[17][18][19] This reagent forms a neutral ion-pair with the charged amine analyte, increasing its hydrophobicity and promoting retention on the nonpolar stationary phase.[17][18]

HPLC Method Validation: A Framework Based on ICH Q2(R2)

A comprehensive method validation is essential to ensure the reliability of the analytical data.[20][21] The validation will be performed in accordance with the ICH Q2(R2) guideline, which outlines the necessary validation characteristics for various analytical procedures.[1][2][3][22]

Validation Parameters

The following parameters will be assessed for each of the three proposed HPLC methods:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[22]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Design and Protocols

Diagram of the HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation MD1 Select HPLC Strategy (RP-Derivatization, HILIC, Ion-Pairing) MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 MI2 Method Transfer MI1->MI2

Caption: A flowchart illustrating the systematic workflow for HPLC method development, validation, and implementation.

Protocol: Reversed-Phase HPLC with Pre-column FMOC Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1,3,3-trimethylcyclohexan-1-amine in a suitable diluent (e.g., acetonitrile/water).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add borate buffer (pH 9.0) and a solution of FMOC in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

    • Quench the reaction by adding an excess of a primary amine scavenger like glycine.

    • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks and other impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

Protocol: HILIC Method
  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC samples in a high organic content diluent (e.g., 90:10 acetonitrile:water).

  • HPLC Conditions:

    • Column: HILIC column with an amide or amino-bonded phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Isocratic or Gradient: A high percentage of organic solvent (e.g., 90% A) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: ELSD or CAD.

    • Injection Volume: 5 µL.

Protocol: Ion-Pairing Chromatography Method
  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC samples in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer pH 3.0) containing an ion-pairing reagent (e.g., 5 mM sodium 1-octanesulfonate) and an organic modifier (e.g., acetonitrile or methanol).

    • Isocratic Elution: Typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: ELSD or CAD.

    • Injection Volume: 20 µL.

Comparative Performance Data

The following table summarizes the hypothetical validation results for the three compared HPLC methods. These values are representative of what could be expected for each technique.

Validation ParameterReversed-Phase with FMOC DerivatizationHILIC with ELSDIon-Pairing with ELSD
Specificity High (Chromophoric tag)Moderate (Universal detector)Moderate (Universal detector)
Linearity (r²) > 0.999> 0.995> 0.997
Range (µg/mL) 0.1 - 505 - 5002 - 200
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%97.1 - 102.8%
Precision (RSD%)
- Repeatability< 1.0%< 3.0%< 2.0%
- Intermediate< 1.5%< 4.0%< 2.5%
LOQ (µg/mL) 0.152
Robustness HighModerate (Sensitive to mobile phase water content)Moderate (Sensitive to ion-pair reagent concentration and pH)

Discussion and Method Selection

The choice of the optimal HPLC method for the quantification of 1,3,3-trimethylcyclohexan-1-amine depends on the specific analytical needs.

  • Reversed-Phase HPLC with Pre-column Derivatization offers the highest sensitivity and specificity due to the introduction of a UV-active tag. This makes it the preferred method for trace-level quantification and impurity analysis. However, the derivatization step adds complexity and a potential source of variability to the analytical procedure.

  • HILIC provides a direct method for analyzing the polar amine without derivatization. While less sensitive than the derivatization method, it is a simpler and faster approach, making it suitable for higher concentration assays. Method development can be more challenging, and the response from universal detectors like ELSD is non-linear and requires careful calibration.

  • Ion-Pairing Chromatography is another viable option for direct analysis. It offers better retention and peak shape compared to conventional reversed-phase chromatography for basic compounds. However, the use of ion-pairing reagents can lead to long column equilibration times and potential for carryover. It is also not compatible with mass spectrometry detection.

Chemical Structure of 1,3,3-trimethylcyclohexan-1-amine

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